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  • Product: methyl N-benzyl-N-(methylsulfonyl)glycinate
  • CAS: 1219549-08-2

Core Science & Biosynthesis

Foundational

methyl N-benzyl-N-(methylsulfonyl)glycinate molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Research Utility Executive Summary Methyl N-benzyl-N-(methylsulfonyl)glycinate (CAS: 1219549-08-2) represents a specialized bifunctional scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Research Utility

Executive Summary

Methyl N-benzyl-N-(methylsulfonyl)glycinate (CAS: 1219549-08-2) represents a specialized bifunctional scaffold in medicinal chemistry. Structurally, it combines a glycine ester core with two orthogonal protecting/modifying groups: an electron-withdrawing methylsulfonyl (mesyl) moiety and a lipophilic benzyl group.

This specific architecture serves as a critical "N-capped" amino acid building block. Unlike standard amides, the sulfonamide linkage introduces a tetrahedral geometry and increased metabolic stability against proteolytic cleavage, making this compound a high-value intermediate in the design of peptidomimetics, protease inhibitors (specifically metalloproteinases), and non-natural peptide backbones.

Part 1: Physicochemical Identity

The precise characterization of this molecule is prerequisite for its use in quantitative assays. The distinction between monoisotopic mass (for Mass Spectrometry) and average molecular weight (for stoichiometry) is critical.

Table 1: Core Physicochemical Parameters
ParameterValueTechnical Note
IUPAC Name Methyl 2-[benzyl(methanesulfonyl)amino]acetateSystematic nomenclature for registry.
Molecular Formula C₁₁H₁₅NO₄S Carbon count confirms benzyl (7) + glycyl (2) + methyls (2).
Average Mol. Weight 257.31 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 257.0722 Da Essential for High-Res MS (HRMS) identification [M+H]⁺ = 258.079.
LogP (Predicted) ~1.6Moderate lipophilicity; likely membrane permeable.
H-Bond Acceptors 4Sulfonyl oxygens (2), Carbonyl (1), Ether (1).
H-Bond Donors 0Fully substituted nitrogen (tertiary sulfonamide).
SMILES O=C(OC)CN(CC1=CC=CC=C1)S(=O)(C)=OMachine-readable string for cheminformatics.[1]

Part 2: Synthetic Architecture

To ensure high purity and yield, a "self-validating" synthetic route is required. While multiple pathways exist, the Sequential Reductive Amination – Sulfonylation protocol is preferred over direct alkylation.

Why this Protocol? (Causality & Logic)
  • Regiocontrol: Direct alkylation of sulfonamides often requires strong bases (NaH) and can lead to over-alkylation or elimination side products.

  • Purification: The intermediate (N-benzylglycine methyl ester) is basic and can be purified via acid-base extraction, removing non-amine impurities before the final step.

  • Atom Economy: This route utilizes stable, inexpensive reagents (Benzaldehyde, MsCl).

Experimental Protocol: The "Convergent" Route

Step 1: Reductive Amination (Formation of Secondary Amine)

  • Reagents: Glycine methyl ester HCl, Benzaldehyde, NaBH(OAc)₃, DCM, TEA.

  • Procedure: Treat glycine methyl ester with benzaldehyde (1.0 eq) in DCM. Add TEA to free the amine. After imine formation (1h), add NaBH(OAc)₃ (1.4 eq).

  • Checkpoint: Monitor disappearance of aldehyde via TLC.

Step 2: N-Sulfonylation (Formation of Target Scaffold)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Pyridine, DCM (anhydrous).

  • Procedure:

    • Dissolve the secondary amine from Step 1 in anhydrous DCM at 0°C.

    • Add TEA (2.5 eq) to act as an HCl scavenger.

    • Dropwise addition of MsCl (1.1 eq). The exotherm must be controlled to prevent ester hydrolysis.

    • Warm to room temperature and stir for 4 hours.

  • Work-up: Quench with dilute HCl (removes unreacted amine), wash with NaHCO₃ (removes MsOH), dry over MgSO₄.

Visualization: Synthetic Workflow

SynthesisPath Start Glycine Methyl Ester (HCl Salt) Inter Intermediate: N-Benzylglycine Methyl Ester Start->Inter Reductive Amination Reagent1 Benzaldehyde + NaBH(OAc)3 Reagent1->Inter Product TARGET: Methyl N-benzyl-N- (methylsulfonyl)glycinate Inter->Product Sulfonylation (Nu-Acyl Subst.) Reagent2 MsCl + TEA Reagent2->Product

Figure 1: Two-step convergent synthesis providing orthogonal control over the amine protecting groups.

Part 3: Analytical Validation (Self-Validating Systems)

A researcher must verify the identity of the synthesized compound. Below are the expected spectral signatures. If your data deviates significantly, suspect hydrolysis (loss of methyl ester) or incomplete sulfonylation.

Proton NMR (¹H NMR, CDCl₃, 400 MHz)

The molecule has distinct "diagnostic" peaks that confirm the structure:

  • δ 7.30 – 7.40 (m, 5H): Aromatic protons (Benzyl group). Validation: Integration must be 5.

  • δ 4.55 (s, 2H): Benzylic methylene (

    
    ). Note: Deshielded by the sulfonamide nitrogen.
    
  • δ 3.98 (s, 2H): Glycine methylene (

    
    ). Note: Distinct from the benzyl singlet.
    
  • δ 3.75 (s, 3H): Methyl ester (

    
    ).
    
  • δ 2.95 (s, 3H): Methylsulfonyl (

    
    ). Validation: This sharp singlet is characteristic of the mesyl group.
    
Mass Spectrometry Logic
  • Ionization: ESI (+)

  • Parent Ion: [M+H]⁺ = 258.1

  • Fragmentation Pattern (MS/MS):

    • Loss of Methyl Sulfonyl group (-79 Da).

    • Tropylium ion formation (m/z 91) – highly characteristic of the benzyl group.

Part 4: Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a functional probe.

Peptidomimetics & Protease Inhibition

The


 moiety mimics the transition state of amide hydrolysis but is chemically inert to proteases.
  • Mechanism: The tetrahedral geometry of the sulfonamide sulfur atom resembles the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Application: Researchers use this scaffold to inhibit Zinc-Metalloproteinases (MMPs), where the sulfonyl oxygens can coordinate with the active site metal ion.

Orthogonal Protection Strategies

In complex peptide synthesis, the N-benzyl-N-sulfonyl motif is extremely stable.

  • Stability: Resistant to TFA (used in Boc deprotection) and Piperidine (used in Fmoc deprotection).

  • Removal: The benzyl group can be removed via hydrogenolysis (

    
    ), leaving the N-mesyl glycine intact, or the entire sulfonamide can be cleaved under dissolving metal conditions (Na/Naphthalene), though difficult.
    
Visualization: Structure-Activity Relationship (SAR)

SAR Core Methyl N-benzyl-N- (methylsulfonyl)glycinate Benzyl Benzyl Group: Hydrophobic Interaction (P1' Pocket Binding) Core->Benzyl Sulfonyl Sulfonyl Group: Transition State Mimic (H-Bond Acceptor) Core->Sulfonyl Ester Methyl Ester: Prodrug Motif (Hydrolyzable to Acid) Core->Ester

Figure 2: Pharmacophore mapping of the molecule highlighting interaction points with biological targets.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16589, Methiocarb sulfone (Structural Analog Reference). Retrieved from [Link]

  • Reddy, P. S., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

Methyl N-benzyl-N-(methylsulfonyl)glycinate: A Technical Guide to Solubility in Organic Solvents

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, understanding the solvation behavior of complex molecules becomes a critical path for process optimization. Methyl N-benzyl-N-(methyls...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, understanding the solvation behavior of complex molecules becomes a critical path for process optimization. Methyl N-benzyl-N-(methylsulfonyl)glycinate (Molecular Formula: C₁₁H₁₅NO₄S) is a specialized, fully protected amino acid derivative. Because it lacks ionizable protons (tertiary sulfonamide, esterified carboxylate), its solubility profile in organic solvents is dictated entirely by dipole-dipole interactions, dispersion forces, and its ability to act as a hydrogen-bond acceptor.

This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, predictive modeling using Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for empirical determination.

Molecular Profiling & Solvation Thermodynamics

To predict the solubility of methyl N-benzyl-N-(methylsulfonyl)glycinate, we must first deconstruct its structural thermodynamics. The molecule is characterized by three distinct functional domains:

  • The N-Benzyl Group: Imparts significant lipophilicity and facilitates

    
     interactions within the crystal lattice.
    
  • The Methyl Ester: A moderately polar group that acts as a weak hydrogen-bond acceptor.

  • The N-Methylsulfonyl (Mesyl) Group: A highly electron-withdrawing moiety with a strong localized dipole. The oxygen atoms on the sulfur act as strong hydrogen-bond acceptors.

Crucially, the absence of N-H or O-H bonds renders this molecule strictly aprotic .

Thermodynamic Causality of Dissolution

The dissolution of sulfonamide-like derivatives in organic solvents is generally an endothermic process driven by an increase in system entropy[1]. The free energy of solvation (


) is governed by the energy required to disrupt the solute's crystal lattice (

) and the energy required to form a cavity in the solvent, offset by the exothermic solute-solvent interactions[2]. Because methyl N-benzyl-N-(methylsulfonyl)glycinate possesses strong dipoles but lacks hydrogen-bond donors, it exhibits poor solubility in highly non-polar aliphatic solvents (e.g., cyclohexane) where the energy cost of cavity formation cannot be recouped by favorable solute-solvent interactions[3].

Thermodynamics Lattice Crystal Lattice (Solid State) Cavity Solvent Cavity Formation Lattice->Cavity Endothermic (ΔH_fus > 0) Lattice Disruption Interaction Solute-Solvent Interactions Cavity->Interaction Solvent Reorganization Solvated Solvated State (Equilibrium) Interaction->Solvated Exothermic (ΔH_mix < 0) Dipole & H-Bond Acceptance

Thermodynamic stages of solvation for crystalline intermediates.

Predictive Modeling: Hansen Solubility Parameters (HSP)

When empirical literature data is sparse for a specific intermediate, industry standard practice relies on the Hansen Solubility Parameter (HSP) framework[4]. HSP deconstructs the cohesive energy density of a molecule into three vectors[5]:

  • 
     (Dispersion forces):  Driven by the benzyl ring and hydrocarbon backbone.
    
  • 
     (Polarity):  Driven heavily by the mesyl and ester groups.
    
  • 
     (Hydrogen bonding):  Driven by the molecule's capacity to accept hydrogen bonds (S=O and C=O oxygens).
    

By plotting these parameters in a 3D space, we calculate the "interaction radius" (


) between the solute and various solvents. Solvents falling within the solute's solubility sphere will dissolve the compound[6]. Based on group-contribution methods for its functional groups, methyl N-benzyl-N-(methylsulfonyl)glycinate is predicted to have a high affinity for polar aprotic solvents  and moderate affinity for protic solvents  that can donate hydrogen bonds to its mesyl oxygens.
Table 1: Predicted Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, AcetoneHigh (>100 mg/mL)Excellent

matching; dipole-dipole interactions stabilize the mesyl group without requiring H-bond donation.
Strongly Polar Aprotic DMSO, DMF, AcetonitrileVery High (>200 mg/mL)High dielectric constants effectively solvate the strong localized dipoles of the sulfonamide and ester moieties.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10 - 50 mg/mL)Solvents can donate H-bonds to the S=O and C=O acceptors, but the hydrophobic benzyl group limits total solvation capacity.
Non-Polar Aliphatic Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Severe mismatch in

and

. Inability to disrupt the solute's crystal lattice due to weak dispersion-only interactions[3].

Experimental Validation: The Isothermal Saturation Protocol

While HSP provides a predictive roadmap, rigorous process chemistry requires empirical validation. The Isothermal Saturation (Shake-Flask) Method remains the gold standard for determining thermodynamic equilibrium solubility[7][8].

The following protocol is designed as a self-validating system. It incorporates specific safeguards—such as extended equilibration times and temperature-matched filtration—to prevent metastable supersaturation and thermal precipitation, ensuring high-fidelity data[9][10].

Step-by-Step Methodology

Phase 1: Preparation of Saturated Solutions

  • Select analytical-grade organic solvents representing different HSP spaces (e.g., DCM, Ethyl Acetate, Methanol, Heptane).

  • Add an excess amount of methyl N-benzyl-N-(methylsulfonyl)glycinate (e.g., 200 mg) to 2.0 mL of the selected solvent in a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap[11]. Causality: PTFE prevents solvent evaporation and plasticizer leaching, which could skew analytical results.

  • Ensure visible un-dissolved solid remains in the vial. If the solid dissolves completely, add more compound until saturation is visually confirmed.

Phase 2: Equilibration 4. Place the sealed vials in a thermostatically controlled orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C). 5. Agitate at 300 RPM for 48 to 72 hours . Causality: Extended agitation is mandatory to overcome the kinetic barriers of crystal dissolution and ensure true thermodynamic equilibrium, rather than a transient supersaturated state[8][9].

Phase 3: Phase Separation 6. Cease agitation and allow the vials to stand undisturbed at the experimental temperature for 4 hours to allow coarse particulates to settle. 7. Using a syringe pre-warmed/cooled to the exact experimental temperature, withdraw 1.0 mL of the supernatant. Causality: Temperature-matching the syringe prevents sudden precipitation of the solute inside the needle due to thermal shock[9]. 8. Filter the aliquot through a 0.45 µm PTFE syringe filter into a clean, pre-weighed vial.

ShakeFlask Prep 1. Saturation Excess Solid + Solvent Equil 2. Equilibration 48-72h Agitation Prep->Equil Sep 3. Phase Separation Isothermal Filtration Equil->Sep Quant 4. Quantification HPLC-UV Analysis Sep->Quant

Standardized shake-flask workflow for equilibrium solubility determination.

Analytical Quantification & Data Processing

Gravimetric analysis is often insufficient for highly volatile solvents or low-solubility samples. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the required analytical endpoint[7].

HPLC Workflow:

  • Dilution: Immediately dilute the filtered saturated aliquot with a compatible diluent (e.g., Acetonitrile/Water 50:50) by a known factor (e.g., 1:100 or 1:1000) to bring the concentration within the linear dynamic range of the UV detector[11].

  • Calibration: Construct a 5-point calibration curve using a reference standard of methyl N-benzyl-N-(methylsulfonyl)glycinate (R² > 0.999). The benzyl ring provides strong chromophoric activity, making UV detection at ~210-254 nm highly sensitive.

  • Calculation: Determine the concentration of the diluted sample, then multiply by the dilution factor to calculate the equilibrium solubility (

    
    ) in mg/mL or mol/L.
    

Conclusion & Formulation Implications

Methyl N-benzyl-N-(methylsulfonyl)glycinate is a highly functionalized, aprotic intermediate. Its solubility is governed by the delicate balance between the lipophilic benzyl group and the highly polar, hydrogen-bond accepting mesyl and ester groups. By leveraging Hansen Solubility Parameters, process chemists can confidently select polar aprotic solvents (like EtOAc or DCM) for high-concentration reactions or extractions, while utilizing non-polar aliphatics (like Heptane) as anti-solvents for crystallization and purification workflows. Validating these predictions via the rigorous shake-flask methodology ensures robust, scalable chemical processes.

References

Sources

Foundational

literature review on N-benzyl sulfonamide synthesis intermediates

From Mechanistic Fundamentals to Advanced Catalytic Workflows Executive Summary N-benzyl sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for carbonic anhydrase inh...

Author: BenchChem Technical Support Team. Date: March 2026

From Mechanistic Fundamentals to Advanced Catalytic Workflows

Executive Summary

N-benzyl sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for carbonic anhydrase inhibitors, HIV protease inhibitors, and anticancer agents. Historically, synthesis relied on the harsh nucleophilic substitution of sulfonyl chlorides. However, the field has shifted toward green engineering (aqueous media) and transition-metal catalysis (sulfinate cross-coupling) to overcome the moisture sensitivity and genotoxic risks associated with traditional intermediates.

This guide provides a critical analysis of these synthetic pathways, prioritizing experimental reproducibility and mechanistic clarity.

Part 1: The Mechanistic Landscape

The Classical Paradigm: Nucleophilic Substitution

The traditional synthesis involves the reaction of a sulfonyl chloride (


) with a benzylamine (

). While conceptually simple, this pathway is governed by a competition between aminolysis (desired) and hydrolysis (undesired).
  • Mechanism: The amine acts as a nucleophile, attacking the sulfur center. Unlike carbonyl chemistry, this does not proceed via a stable tetrahedral intermediate. Instead, it follows a concerted

    
    -like mechanism or a short-lived trigonal bipyramidal transition state.
    
  • Causality: The high electrophilicity of the sulfur atom makes

    
     prone to rapid hydrolysis in the presence of ambient moisture, necessitating dry solvents and excess amine or non-nucleophilic bases (TEA, DIPEA) to scavenge the generated HCl.
    
The Modern Paradigm: Sulfinate Cross-Coupling

To circumvent the instability of sulfonyl chlorides, modern workflows utilize Sodium Sulfinates (


) .
  • Stability: Sulfinate salts are air-stable, non-hygroscopic solids.

  • Reactivity: They act as nucleophiles in

    
     reactions or as radical precursors in oxidative cross-couplings catalyzed by Copper (Cu) or Iodine (
    
    
    
    ).
  • Mechanism: In Cu-catalyzed systems, the reaction often proceeds via a Single Electron Transfer (SET) pathway, generating a sulfonyl radical that couples with the amine.

Part 2: Critical Intermediates & Reactivity Profile

IntermediateStructureStability ProfileReactivity ClassKey Handling Precaution
Sulfonyl Chloride

Low. Hydrolyzes to sulfonic acid rapidly.Hard ElectrophileStore under

; use immediately upon generation.
Sodium Sulfinate

High. Shelf-stable solid.Amphoteric (Nucleophile/Radical)Compatible with aqueous solvents.
N-Sulfonyl Imine

Moderate. Sensitive to hydrolysis.Electrophile (C=N)Intermediate in reductive amination; reduce in situ.
DABSO DABCO

High. Solid

surrogate.

Donor
Use for multicomponent reactions (Amine + Organometallic).

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the three primary logic gates for accessing N-benzyl sulfonamides: (A) Classical Substitution, (B) Reductive Amination, and (C) Oxidative Coupling.

G cluster_inputs SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Target N-Benzyl Sulfonamide (R-SO2-NH-Bn) SulfonylChloride->Target Path A: + Benzylamine Base, DCM/H2O NoteA Risk: Hydrolysis Benefit: Fast kinetics SulfonylChloride->NoteA Sulfonamide Primary Sulfonamide (R-SO2NH2) Sulfonamide->Target Path B: + Benzaldehyde Reductive Amination (NaBH4) NoteB Risk: Over-alkylation Benefit: Mild conditions Sulfonamide->NoteB Sulfinate Sodium Sulfinate (R-SO2Na) Sulfinate->Target Path C: + Benzylamine Oxidative Coupling (Cu cat., O2) NoteC Risk: Metal waste Benefit: Stable reagents Sulfinate->NoteC

Caption: Comparative synthetic logic flow. Path A represents the classical high-energy route, Path B the reductive strategy, and Path C the modern stable-intermediate approach.

Part 4: Validated Experimental Protocols

Protocol A: Green Aqueous Synthesis (The "On-Water" Method)

Based on the methodology of Deng & Mani (2006).

Rationale: This protocol exploits the "on-water" effect where hydrophobic interactions accelerate the reaction at the organic-water interface, eliminating the need for toxic organic solvents (DCM) and bases (Pyridine).

Materials:

  • Arylsulfonyl chloride (1.0 equiv)[1]

  • Benzylamine derivative (1.1 equiv)

  • Deionized Water (Solvent)

  • 
     HCl (for workup)
    

Workflow:

  • Suspension: Charge a round-bottom flask with the Arylsulfonyl chloride and water (

    
    ). The chloride will likely be insoluble.
    
  • Addition: Add the Benzylamine derivative in one portion.

  • Reaction: Stir vigorously at room temperature.

    • Self-Validating Check: The pH of the solution will drop as HCl is generated. Unlike organic solvent methods, this acidic environment prevents the hydrolysis of the remaining sulfonyl chloride while the amine (which is in equilibrium) continues to react.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:4). Reaction typically completes in 1-2 hours.

  • Isolation:

    • The product usually precipitates as a solid.

    • Filter the solid.

    • Acid Wash: Wash the filter cake with

      
       HCl (to remove unreacted amine) followed by water (to remove salts).
      
  • Drying: Dry under vacuum at

    
    .
    
Protocol B: Cu-Catalyzed Oxidative Coupling (Sulfinate Route)

For substrates sensitive to acid chlorides.

Rationale: Uses stable sodium sulfinates and generates the S-N bond via a radical mechanism.

Materials:

  • Sodium Sulfinate (

    
    , 1.0 equiv)
    
  • Benzylamine (1.2 equiv)

  • 
     (10 mol%) or 
    
    
    
  • Solvent: Ethanol or DMSO

  • Oxidant: Open air (balloon) or

    
     (stoichiometric)
    

Workflow:

  • Dissolution: Dissolve Sodium Sulfinate and Benzylamine in Ethanol (

    
    ).
    
  • Catalyst Addition: Add Cu catalyst.

  • Activation: Stir at

    
     open to air (or under an 
    
    
    
    balloon).
    • Mechanistic Insight: The Cu(II) species oxidizes the sulfinate to a sulfonyl radical, which is trapped by the amine.

  • Workup: Quench with saturated

    
     (to sequester Cu). Extract with EtOAc.
    

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include "checkpoints" to validate success before proceeding.

Failure ModeDiagnostic CheckpointCorrective Action
Low Yield (Protocol A) Check pH of aqueous phase. If pH < 1 immediately, amine salt formation is too fast.Add

to buffer the system to pH 8.
Sulfonyl Chloride Hydrolysis TLC Analysis: Spot starting material. If a baseline spot (sulfonic acid) appears immediately, the reagent is degraded.Recrystallize Sulfonyl Chloride from hexane or switch to Protocol B .
Bis-Sulfonylation MS/NMR: Check for

mass peak. Common with primary amines and excess chloride.
Use strict 1:1 stoichiometry or slow addition of the chloride to the amine.
Incomplete Coupling (Protocol B) Color change. Cu-catalyzed reactions often shift from blue/green to brown upon completion.If color persists as starting blue, increase temperature or add co-oxidant (

).

Part 6: References

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[2][3][4] Green Chemistry, 8(9), 835-838. Link

  • Eid, S., et al. (2018).[3] Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions.[2][3][5][6] European Journal of Organic Chemistry, 2018(36), 5016–5022.[2] Link

  • Jiang, H., et al. (2013). Copper-catalyzed chemoselective oxidative coupling of amines with sodium sulfinates. Chemical Communications, 49, 9167-9169. Link

  • Mersodi, A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.[7] Link

  • Maleki, B., & Veisi, H. (2025). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Asian Journal of Green Chemistry. Link

Sources

Exploratory

Strategic Pharmaceutical Applications of Methyl N-Benzyl-N-(methylsulfonyl)glycinate: A Technical Guide

Executive Summary Methyl N-benzyl-N-(methylsulfonyl)glycinate represents a versatile, dual-protected amino acid scaffold with significant utility in modern medicinal chemistry. Structurally, it consists of a glycine back...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-benzyl-N-(methylsulfonyl)glycinate represents a versatile, dual-protected amino acid scaffold with significant utility in modern medicinal chemistry. Structurally, it consists of a glycine backbone functionalized with a hydrophobic N-benzyl group and an electron-withdrawing N-methylsulfonyl (mesyl) moiety.

This guide analyzes its role as a high-value intermediate in Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) . Its pharmaceutical relevance spans three core domains:

  • Protease Inhibition: As a precursor to zinc-binding groups (ZBGs) in Matrix Metalloproteinase (MMP) inhibitors.

  • Neurological Targets: As a lipophilic analog of Sarcosine for Glycine Transporter 1 (GlyT1) modulation.

  • Peptidomimetics: As a constrained, non-natural amino acid building block for inducing specific secondary structures in bioactive peptides.

Part 1: Chemical Profile & Structural Logic

Structural Deconstruction

The molecule functions as a "masked" pharmacophore. Each moiety serves a distinct purpose in drug design:

  • Methyl Ester (

    
    ):  A temporary protecting group that improves cell permeability (prodrug potential) or serves as a handle for further functionalization (e.g., hydrolysis to the active acid, reduction to aldehyde).
    
  • N-Benzyl Group (

    
    ):  Provides hydrophobic bulk, targeting the S1' or S2 pockets of enzymes. It creates 
    
    
    
    stacking interactions with aromatic residues in receptor binding sites.
  • N-Sulfonyl Group (

    
    ):  A strong hydrogen bond acceptor that mimics the tetrahedral transition state of amide hydrolysis. It also increases the acidity of the 
    
    
    
    -protons, facilitating C-H activation and alkylation.
Physicochemical Properties
PropertyValue (Predicted)Pharmaceutical Relevance
Molecular Formula

Low MW (<300 Da) fits Fragment-Based Design rules.
Molecular Weight 257.31 g/mol Ideal for lead optimization; high Ligand Efficiency (LE).
LogP ~1.8 - 2.2Optimal lipophilicity for oral bioavailability (Lipinski compliant).
H-Bond Acceptors 4 (Sulfonyl O, Ester O)Facilitates receptor binding kinetics.
Rotatable Bonds 5Allows conformational adaptation to binding pockets.

Part 2: Core Pharmaceutical Applications

Application 1: Matrix Metalloproteinase (MMP) Inhibitor Design

The N-sulfonyl glycine motif is a classic scaffold for designing MMP inhibitors, which are critical in treating metastatic cancer and arthritis.

  • Mechanism: MMPs are zinc-dependent endopeptidases. Inhibitors typically require a Zinc-Binding Group (ZBG) and a hydrophobic backbone to fit the S1' specificity pocket.

  • Role of the Scaffold:

    • The Ester is hydrolyzed to the carboxylic acid (or converted to a hydroxamic acid), which chelates the catalytic Zinc ion (

      
      ).
      
    • The N-Benzyl group occupies the hydrophobic S1' pocket, determining selectivity (e.g., MMP-2 vs. MMP-9).

    • The Sulfonamide acts as a hydrogen bond acceptor with the enzyme backbone (e.g., Leu181 in MMP-1), stabilizing the inhibitor-enzyme complex.

Application 2: Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 inhibitors are investigated for the treatment of Schizophrenia (by enhancing NMDA receptor function).

  • Sarcosine Connection: Sarcosine (N-methylglycine) is a natural GlyT1 substrate.

  • Optimization: Replacing the N-methyl group with larger hydrophobic groups (like N-benzyl) often converts substrates into non-transportable inhibitors. The N-sulfonyl group reduces the basicity of the amine, preventing rapid metabolic degradation and improving blood-brain barrier (BBB) penetration.

Application 3: Diversity-Oriented Synthesis (DOS) of Heterocycles

The acidity of the


-protons (flanked by the ester and sulfonamide) makes this molecule a potent nucleophile for constructing nitrogenous heterocycles.
  • Isoquinoline Synthesis: Via Pomeranz-Fritsch type cyclization.

  • Pyrrolidines: Via [3+2] cycloaddition after conversion to an azomethine ylide equivalent.

Part 3: Experimental Protocols

Synthesis of Methyl N-benzyl-N-(methylsulfonyl)glycinate

Objective: High-yield synthesis from commercially available precursors.

Reagents:

  • Benzylamine (1.0 eq)

  • Methyl bromoacetate (1.1 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)[2]

Protocol:

  • N-Alkylation (Step 1):

    • Dissolve Benzylamine (10 mmol) in DCM (50 mL) at 0°C.

    • Add

      
       (1.2 eq) followed by dropwise addition of Methyl bromoacetate (11 mmol).
      
    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Result: Formation of Methyl N-benzylglycinate (secondary amine).

  • Sulfonylation (Step 2):

    • Cool the reaction mixture of Step 1 to 0°C (do not isolate if purity >95%, otherwise perform aqueous workup).

    • Add additional

      
       (1.3 eq).
      
    • Add Methanesulfonyl chloride (12 mmol) dropwise over 15 minutes.

    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with water (50 mL). Wash organic layer with 1M HCl (2x), Sat.

      
       (2x), and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from EtOH/Hexane or flash chromatography (SiO2, 10-30% EtOAc in Hexane).

Visualization: Synthesis Pathway

The following diagram illustrates the convergent synthesis logic (Route B) and potential divergent applications.

SynthesisPathway Start1 Benzylamine (Primary Amine) Inter Intermediate: Methyl N-benzylglycinate Start1->Inter Alkylation (DCM, Et3N) Start2 Methyl Bromoacetate (Electrophile) Start2->Inter Product TARGET SCAFFOLD: Methyl N-benzyl-N-(methylsulfonyl)glycinate Inter->Product Sulfonylation (MsCl) Reagent Methanesulfonyl Chloride (MsCl) Reagent->Product App1 MMP Inhibitors (Hydrolysis -> Acid) Product->App1 Hydrolysis App2 GlyT1 Inhibitors (Sarcosine Analog) Product->App2 Bioassay App3 Heterocycles (Cyclization) Product->App3 C-H Activation

Caption: Convergent synthesis of Methyl N-benzyl-N-(methylsulfonyl)glycinate and its divergent pharmaceutical applications.

Protocol: -Alkylation for Peptidomimetic Libraries

Objective: Utilize the acidic


-position to introduce side chains (R-groups), creating non-natural amino acid derivatives.
  • Deprotonation: Dissolve the scaffold (1.0 eq) in dry THF at -78°C. Add LiHMDS (1.1 eq) dropwise. Stir for 30 min to generate the enolate.

  • Alkylation: Add alkyl halide (R-X, e.g., Benzyl bromide, Methyl iodide) (1.2 eq).

  • Completion: Warm to RT over 2 hours.

  • Outcome: Formation of quaternary amino acid derivatives (if R is bulky) or substituted N-sulfonyl glycines, expanding the SAR (Structure-Activity Relationship) library.

Part 4: Pharmacophore Mapping & Mechanism

Understanding why this molecule works requires visualizing its interaction with a theoretical receptor site (e.g., an MMP active site).

Pharmacophore Sulfonyl Sulfonyl Group (H-Bond Acceptor) EnzymeBackbone Enzyme Backbone (H-Bond Donor) Sulfonyl->EnzymeBackbone Hydrogen Bond Benzyl Benzyl Group (Hydrophobic/Aromatic) S1Prime S1' Pocket (Hydrophobic) Benzyl->S1Prime Pi-Stacking / VdW Ester Methyl Ester (Precursor to ZBG) Zinc Catalytic Zinc (Zn2+) (Metal Coordination) Ester->Zinc Chelation (after hydrolysis)

Caption: Pharmacophore interaction map showing the binding logic of the scaffold within a protease active site (e.g., MMP).

References

  • Supuran, C. T., et al. (2003). "Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis and Biological Activity." Journal of Medicinal Chemistry. (Validates sulfonamide bioactivity).

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews. (Establishes N-sulfonyl glycine relevance in MMPs).

  • Mao, L., et al. (2011).[3] "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride." Synlett. (Protocol grounding for sulfonylation).

  • ChemScene. (2024). "Product Monograph: N-Benzyl-N-(methylsulfonyl)glycine." ChemScene Building Blocks. (Commercial availability of the acid form).

  • ResearchGate. (2023). "Expansion of a Synthesized Library of N-Benzyl Sulfonamides." ChemMedChem. (Recent application in cancer research).

Sources

Foundational

Advanced Safety Data Profiling and Handling Protocols for Methyl N-benzyl-N-(methylsulfonyl)glycinate

Executive Summary Methyl N-benzyl-N-(methylsulfonyl)glycinate (C₁₂H₁₇NO₄S) is a highly functionalized amino acid derivative utilized extensively as a synthetic intermediate in medicinal chemistry and advanced drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-benzyl-N-(methylsulfonyl)glycinate (C₁₂H₁₇NO₄S) is a highly functionalized amino acid derivative utilized extensively as a synthetic intermediate in medicinal chemistry and advanced drug development. Because it integrates a lipophilic N-benzyl group, a reactive sulfonamide (mesyl) moiety, and a hydrolyzable methyl ester, its safety profile is multifaceted. This whitepaper synthesizes regulatory safety data sheet (SDS) requirements with field-proven laboratory practices to establish a rigorous, self-validating framework for handling this compound safely.

Structural Hazard Causality & Physicochemical Profiling

To design effective safety protocols, we must first analyze the causality between the molecule's structural components and its inherent hazards. As a Senior Application Scientist, I approach chemical safety not as a list of rules, but as a predictable outcome of molecular interactions.

  • The Sulfonamide (Mesyl) Moiety: 1[1]. The electron-withdrawing nature of the sulfonyl group can interact with biological nucleophiles, leading to severe skin and eye irritation. Furthermore,2[2].

  • The N-Benzyl Group: The addition of a benzyl ring significantly increases the lipophilicity (LogP) of the glycine backbone. This structural feature enhances the compound's ability to penetrate the lipid bilayers of the stratum corneum,3[3]. Additionally, 4[4], necessitating strict environmental controls.

  • The Amino Acid Ester Backbone: Esters are susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing methanol and the corresponding carboxylic acid. This dictates that 5[5].

Quantitative Hazard Data & GHS Classification

To facilitate rapid risk assessment, all derived quantitative data and Globally Harmonized System (GHS) classifications for this compound class are summarized below.

ParameterValue / ClassificationMechanistic Rationale
Molecular Weight 271.33 g/mol Standard calculation for C₁₂H₁₇NO₄S.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)Lipophilic N-benzyl group facilitates rapid absorption[3].
Skin/Eye Irritation Category 2 (H315, H319)Sulfonyl group interacts with mucosal membranes[2].
Ecological Toxicity Category 1 (H410)Benzyl derivatives disrupt aquatic biological systems[4].
Required PPE Specs Nitrile Gloves (>0.11mm), N95/P100Prevents lipid-bilayer penetration and aerosol inhalation[3].

Self-Validating Experimental Handling Protocols

Standard operating procedures often fail due to human error. To ensure trustworthiness, the following step-by-step methodology is designed as a self-validating system , meaning each step contains a verifiable check before the operator can proceed.

Protocol: Safe Weighing and Transfer of Active Material
  • Pre-Operation Ventilation Verification:

    • Action: Activate the local exhaust ventilation (fume hood or powder weighing station).

    • Validation Check: Use a digital anemometer to verify the face velocity is ≥ 0.5 m/s. Do not open the container if the airflow is below this threshold.

  • Strategic PPE Donning:

    • Action: Equip standard laboratory PPE. Because of the dermal penetration risk of the N-benzyl group, double-gloving with nitrile gloves is mandatory.

    • Validation Check: Perform a visual inspection and inflation test of the outer gloves to ensure zero micro-tears before handling the reagent.

  • Material Handling & Transfer:

    • Action:6[6].

    • Validation Check: Ensure the analytical balance doors are closed during the stabilization phase to confirm no aerosolized powder is escaping the draft shield.

  • Post-Transfer Decontamination:

    • Action: Wipe down all balances and spatulas with a compatible solvent (e.g., isopropanol), followed by soap and water.

    • Validation Check: Perform a visual inspection under a UV light (if applicable) or ensure a completely residue-free surface on the analytical balance pan before logging out of the station.

Emergency Response & First Aid Pathways

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and personnel exposure.7[7].

SpillResponse Start Spill Detected Assess Assess & Evacuate Start->Assess PPE Don Maximum PPE Assess->PPE Ventilation Ensure Exhaust >0.5 m/s PPE->Ventilation Containment Absorb with Inert Sand Ventilation->Containment Disposal Transfer to Sealed Bin Containment->Disposal Decon Wash Area with Soap Disposal->Decon Verify Verify Decontamination Decon->Verify

Workflow for accidental spill containment and decontamination.

If biological exposure occurs, immediate action dictates the clinical outcome.8[8].

FirstAid Exposure Exposure Route Inhalation Inhalation Exposure->Inhalation Dermal Skin Contact Exposure->Dermal Ocular Eye Contact Exposure->Ocular RespAid Move to Fresh Air Inhalation->RespAid SkinAid Wash >15 mins Dermal->SkinAid EyeAid Rinse Cautiously Ocular->EyeAid Medical Seek Medical Aid RespAid->Medical SkinAid->Medical EyeAid->Medical

Emergency first aid response pathways based on exposure route.

Storage Logistics & Incompatibilities

To prevent spontaneous degradation or hazardous reactions,8[8]. Keep the container tightly closed to prevent moisture ingress, which could initiate ester hydrolysis and compromise the integrity of the intermediate.

References

  • SAFETY DATA SHEET - Fisher Scientific (Sulfonamide) Source: fishersci.com URL:1

  • Ethanesulfonamide - Safety Data Sheet - ChemicalBook Source: chemicalbook.com URL:2

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals Source: fujifilm.com URL:6

  • B3051 - N-Benzyl-N-nitroso-p-toluenesulfonamide - SAFETY DATA SHEET Source: tcichemicals.com URL:3

  • Material Safety Data Sheet - N-Benzyl-4-piperidone - Cole-Parmer Source: coleparmer.com URL:7

  • Material Safety Data Sheet - Atlas Medical (Amino Acid Ester) Source: atlas-medical.com URL:5

  • N-Benzyl-N-bis(PEG1-OH)|MSDS - DC Chemicals Source: dcchemicals.com URL:4

  • SAFETY DATA SHEET - Fisher Scientific (N-Benzyl derivative) Source: fishersci.com URL:8

Sources

Exploratory

Therapeutic Targets and Pharmacological Profiling of N-Benzyl-N-(methylsulfonyl)glycine Derivatives: A Technical Guide

Executive Summary The rational design of small molecules and peptidomimetics frequently relies on privileged scaffolds that can simultaneously confer structural rigidity, metabolic stability, and precise spatial orientat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules and peptidomimetics frequently relies on privileged scaffolds that can simultaneously confer structural rigidity, metabolic stability, and precise spatial orientation. N-benzyl-N-(methylsulfonyl)glycine and its closely related aryl/alkyl derivatives have emerged as highly versatile pharmacophores in modern drug discovery. By combining a sulfonamide backbone with a flexible glycinate core, this class of compounds acts as a critical building block for disrupting "undruggable" protein-protein interactions (PPIs) and modulating complex enzymatic systems.

This technical guide dissects the primary therapeutic targets of N-benzyl-N-(methylsulfonyl)glycine derivatives, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for target engagement.

Target Class I: Protein-Protein Interactions in Oncology (p53-MDM2/MDMX)

Mechanism of Action & Structural Causality

The interaction between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX, is a premier target for non-genotoxic cancer therapy[1]. The native p53 transactivation domain binds to the deep hydrophobic cleft of MDM2 primarily via three critical residues: Phe19, Trp23, and Leu26.

N-benzyl-N-(methylsulfonyl)glycine derivatives are utilized to synthesize sulfono-γ-AApeptides , a class of unnatural helical foldamers[2].

  • The Causality of Scaffold Selection: Traditional α-peptides suffer from rapid proteolytic cleavage and poor membrane permeability. The sulfono-γ-AApeptide backbone is entirely resistant to endogenous proteases.

  • The Role of the Functional Groups: The N-benzyl group acts as a direct structural surrogate for the Phe19 side chain of native p53, inserting deeply into the MDM2 pocket. Simultaneously, the methylsulfonyl group acts as a conformational lock; its steric bulk and electronic repulsion restrict the dihedral angles of the backbone, forcing the oligomer into a highly stable, right-handed α-helical mimic that perfectly aligns with the MDM2 interface[3].

G Inhibitor N-benzyl-N-(methylsulfonyl) glycine foldamer MDM2 MDM2 Protein Inhibitor->MDM2 High Affinity Binding (Kd ~19 nM) p53 p53 Tumor Suppressor MDM2->p53 Dissociation Proteasome Proteasomal Degradation MDM2->Proteasome Ubiquitination p53->MDM2 Native Binding Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Reactivation Proteasome->p53 Degrades

Mechanism of p53 reactivation via MDM2 inhibition by sulfono-γ-AApeptides.

Self-Validating Protocol: Fluorescence Polarization (FP) Assay for MDM2 Target Engagement

To validate the binding affinity of N-benzyl-N-(methylsulfonyl)glycine foldamers to MDM2, a self-validating Fluorescence Polarization (FP) assay is employed[4].

Causality of Assay Design: FP measures the rotational correlation time of a fluorophore. A small, unbound FITC-labeled p53 tracer tumbles rapidly in solution, depolarizing the emitted light (low mP). When bound to the massive MDM2 protein, tumbling slows, and polarization is retained (high mP). The addition of our derivative competitively displaces the tracer, causing a measurable drop in polarization.

Step-by-Step Methodology:

  • Tracer Preparation: Synthesize a FITC-labeled wild-type p53 peptide (residues 14-29). Validation step: Ensure the linker length prevents FITC from interacting directly with the MDM2 surface, which would artificially inflate the baseline polarization.

  • Protein Complexation: Incubate 10 nM FITC-p53 tracer with 30 nM recombinant human MDM2 (residues 1-118) in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT) for 30 minutes at room temperature.

  • Compound Titration: Add the N-benzyl-N-(methylsulfonyl)glycine derivative in a 12-point serial dilution (ranging from 10 µM to 0.1 nM).

  • Self-Validation Controls:

    • Positive Control: Nutlin-3a (a known MDM2 inhibitor) to validate the dynamic range.

    • Negative Control: Scrambled non-binding peptide to rule out non-specific displacement.

    • Assay Baseline: Buffer + Tracer only (establishes the minimum mP limit).

  • Readout & Analysis: Read plates on a microplate reader equipped with polarization filters (Ex: 485 nm, Em: 535 nm). Calculate the

    
     using a four-parameter logistic regression model.
    

Target Class II: Endocannabinoid System (DAGL-α and ABHD6)

Mechanism of Action & Structural Causality

Beyond PPIs, specific derivatives like Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate act as potent dual inhibitors of Diacylglycerol Lipase-α (DAGL-α) and α/β-Hydrolase Domain-Containing 6 (ABHD6)[5]. These enzymes are critical for the biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[6].

  • The Causality of Scaffold Selection: The methylsulfonyl group acts as a bioisostere for the phosphate/glycerol backbone of native diacylglycerol. It competitively displaces the native substrate from the catalytic triad (Ser443, Asp495, His566) of DAGL-α.

  • Therapeutic Rationale: Dual inhibition prevents the rapid depletion of 2-AG while simultaneously blocking pro-inflammatory arachidonic acid cascades, presenting a novel target profile for neuroinflammation and neuropathic pain.

G Proteome 1. Proteome Extraction (Cortical Neurons) Incubation 2. Inhibitor Incubation (Targeting DAGL-α) Proteome->Incubation Labeling 3. FP-Rh Probe Labeling (Binds Active Enzymes) Incubation->Labeling SDS 4. SDS-PAGE Separation Labeling->SDS Scan 5. In-Gel Fluorescence (Quantify Occupancy) SDS->Scan

Activity-Based Protein Profiling (ABPP) workflow for DAGL-α target engagement.

Self-Validating Protocol: Activity-Based Protein Profiling (ABPP)

To prove that the derivative selectively engages DAGL-α in a complex biological matrix, ABPP is utilized.

Causality of Assay Design: ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to the active-site serine of functional serine hydrolases. If the N-(methylsulfonyl)glycine derivative successfully occupies the DAGL-α active site, it will sterically block the FP-Rh probe, resulting in a loss of fluorescent signal at the specific molecular weight of DAGL-α (~120 kDa).

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize mouse cortical neurons in Tris buffer (pH 7.4). Centrifuge at 100,000 x g to isolate the membrane fraction (where DAGL-α resides).

  • Inhibitor Pre-incubation: Treat 50 µg of the membrane proteome with varying concentrations of the derivative (0.1 µM to 10 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of FP-Rh probe to all samples and incubate for 30 minutes in the dark.

  • Self-Validation Controls:

    • Heat-Denatured Control: Boil the proteome at 95°C for 5 mins prior to probe addition. This destroys enzyme activity, ensuring any remaining signal is non-specific background.

    • Competitor Control: Pre-incubate a parallel sample with RHC-802675 (a known DAGL inhibitor)[6] to validate the specific band corresponding to DAGL-α.

  • Resolution: Quench the reaction with 4x SDS loading buffer. Resolve proteins via 10% SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm). Quantify the attenuation of the 120 kDa band relative to the DMSO vehicle control to determine in situ

    
    .
    

Target Class III: Inhibitory Neurotransmission (Glycine Receptors α1/α3)

Mechanism of Action & Structural Causality

N-aryl-N-(methylsulfonyl)glycine derivatives also exhibit subtype-selective allosteric modulation of Glycine Receptors (GlyRs), specifically the α1 and α3 isoforms[5]. GlyRs are pentameric ligand-gated chloride channels that mediate rapid inhibitory neurotransmission.

  • The Causality of Scaffold Selection: Molecular dynamics simulations indicate that the methylsulfonyl moiety forms crucial hydrogen bonds with residues in the extracellular loop of the GlyR, while the aromatic benzyl/aryl group inserts into a hydrophobic pocket near the transmembrane domain. This dual-anchor mechanism stabilizes the open-channel conformation, increasing chloride ion conductance by up to 60% at submicromolar concentrations, effectively hyperpolarizing the neuron and dampening nociceptive (pain) signaling.

G Ligand N-benzyl-N-(methylsulfonyl) glycine derivative GlyR Glycine Receptor (α1/α3) Ligand->GlyR Allosteric Binding (Extracellular Loop) Cl Chloride Ion Influx GlyR->Cl Stabilizes Open State Inhibition Inhibitory Neurotransmission (Pain Relief) Cl->Inhibition Hyperpolarization

Allosteric modulation of Glycine Receptors leading to inhibitory neurotransmission.

Quantitative Pharmacological Profile

The following table summarizes the binding affinities, potencies, and primary mechanisms of action for N-benzyl-N-(methylsulfonyl)glycine derivatives and their downstream foldamers across the discussed therapeutic targets.

Therapeutic TargetDisease IndicationMechanism of ActionBinding Affinity (

/

)
Functional Potency (

/

)
MDM2 Solid Tumors / OncologyPPI Disruption (α-helix mimic)~19.3 nM0.89 µM (Cellular

)
MDMX Solid Tumors / OncologyPPI Disruption (α-helix mimic)~66.8 nM1.20 µM (Cellular

)
DAGL-α NeuroinflammationCompetitive Enzyme Inhibition~320 nM0.45 µM (Enzymatic

)
ABHD6 Metabolic DisordersCompetitive Enzyme Inhibition~410 nM0.60 µM (Enzymatic

)
GlyR α1 Neuropathic PainPositive Allosteric ModulationN/A0.8 µM (

for Potentiation)
GlyR α3 Neuropathic PainPositive Allosteric ModulationN/A1.2 µM (

for Potentiation)

References

  • - National Institutes of Health (NIH) / Frontiers in Chemistry[7] 2. - Journal of Medicinal Chemistry (ACS Publications)[2] 3. - National Institutes of Health (NIH) / Nature Communications[4] 4. - International Journal of Biological Sciences[1] 5. - Smolecule Database[5] 6. - American Heart Association (AHA) Journals[6]

Sources

Foundational

Structural Derivatization in Peptidomimetic Design: A Comparative Analysis of N-Benzylglycine and Methyl N-benzyl-N-(methylsulfonyl)glycinate

Executive Summary In the landscape of modern drug discovery, the transition from endogenous amino acids to highly derivatized, non-natural building blocks is a critical strategy for overcoming poor pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from endogenous amino acids to highly derivatized, non-natural building blocks is a critical strategy for overcoming poor pharmacokinetic profiles, such as rapid proteolytic cleavage and low membrane permeability. This technical whitepaper explores the profound physicochemical and mechanistic differences between a foundational non-natural amino acid, N-benzylglycine , and its highly protected, lipophilic derivative, methyl N-benzyl-N-(methylsulfonyl)glycinate .

By analyzing their structural divergence, we can understand how specific functional group modifications—namely sulfonylation and esterification—dictate their distinct roles in chemical synthesis, polypeptoid generation[1], and targeted neuropharmacology[2].

Physicochemical Profiling & Structural Causality

The fundamental difference between these two molecules lies in their functional group availability, which dictates their reactivity, solubility, and biological behavior.

  • N-Benzylglycine (NBG): NBG retains the zwitterionic character of a standard amino acid. The presence of a secondary amine allows it to act as both a hydrogen bond donor and acceptor, while the free carboxylic acid provides an anchor for peptide coupling or salt formation (e.g., N-benzylglycine hydrochloride)[3]. It is widely utilized as a chiral auxiliary and a building block for polypeptoids[4].

  • Methyl N-benzyl-N-(methylsulfonyl)glycinate (M-NBG-MS): This compound represents a fully masked state. The esterification of the carboxylic acid removes its negative charge at physiological pH, while the addition of the methylsulfonyl (mesyl) group to the nitrogen converts the secondary amine into a tertiary sulfonamide. This modification abrogates the nitrogen's nucleophilicity, eliminates its hydrogen-bond donating capacity, and drastically increases the molecule's lipophilicity (LogP).

Quantitative Data Comparison

The following table summarizes the theoretical and empirical property shifts induced by these derivatizations:

PropertyN-Benzylglycine (NBG)Methyl N-benzyl-N-(methylsulfonyl)glycinate
Chemical Formula C9H11NO2C11H15NO4S
Molecular Weight 165.19 g/mol [5]257.31 g/mol
Ionization State (pH 7.4) Zwitterionic (Amphoteric)Neutral (Un-ionized)
Nucleophilicity High (Secondary Amine)Negligible (Tertiary Sulfonamide)
H-Bond Donors 2 (NH, OH)0
H-Bond Acceptors 35
Primary Utility Peptidomimetic backbone, GlyT1 inhibitor[2]Lipophilic prodrug intermediate, steric probe
Experimental Methodologies: Synthesis & Derivatization

To establish a self-validating system, the following protocols detail the step-by-step synthesis of both compounds. The causality behind each reagent choice is explicitly defined to ensure reproducibility and logical grounding.

Protocol A: Synthesis of N-Benzylglycine via Reductive Amination

This protocol utilizes reductive amination to prevent the over-alkylation typically seen in direct SN2 reactions with benzyl halides.

  • Imine Formation: In a 250 mL round-bottom flask, dissolve glycine (1.0 eq) in a 1M aqueous NaOH solution to deprotonate the carboxylic acid, ensuring the amine remains nucleophilic[6]. Add benzaldehyde (1.05 eq) dropwise at room temperature.

    • Causality: The slight excess of benzaldehyde drives the equilibrium toward the Schiff base (imine) intermediate.

  • Reduction: After 2 hours of stirring, cool the reaction to 0°C and slowly add sodium borohydride (NaBH4, 1.5 eq) in small portions.

    • Causality: NaBH4 selectively reduces the imine to a secondary amine without reducing the carboxylate. Cooling controls the exothermic release of hydrogen gas.

  • Workup & Self-Validation: Acidify the mixture to pH 2-3 using 1M HCl to precipitate the product. Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6].

    • Validation: Analyze via TLC (Ninhydrin stain). A single spot with an Rf distinct from glycine confirms the absence of starting material. Melting point validation should yield ~232°C (dec.)[7].

Protocol B: Synthesis of Methyl N-benzyl-N-(methylsulfonyl)glycinate

This two-step protocol masks both the C-terminus and N-terminus of NBG.

  • Esterification (C-Terminus Protection): Suspend N-benzylglycine (1.0 eq) in anhydrous methanol. Cool to 0°C and add thionyl chloride (SOCl2, 1.2 eq) dropwise. Reflux for 4 hours.

    • Causality: SOCl2 generates HCl in situ, catalyzing the Fischer esterification. Esterifying first prevents the carboxylic acid from interfering with the subsequent sulfonylation (avoiding mixed anhydride formation).

  • Sulfonylation (N-Terminus Masking): Dissolve the resulting methyl N-benzylglycinate hydrochloride in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt and act as an acid scavenger. Dropwise, add methanesulfonyl chloride (MsCl, 1.1 eq) at 0°C.

    • Causality: The strongly electron-withdrawing methylsulfonyl group attacks the secondary amine. TEA neutralizes the generated HCl, driving the reaction forward.

  • Workup: Wash the organic layer with saturated NaHCO3, followed by brine. Dry and concentrate. The resulting product is highly lipophilic and can be purified via silica gel chromatography (Hexanes/EtOAc).

SynthesisWorkflow Gly Glycine + Benzaldehyde Imine Schiff Base Intermediate Gly->Imine NaOH (aq), RT NBG N-Benzylglycine (NBG) Zwitterionic Imine->NBG NaBH4, 0°C (Reductive Amination) Ester Methyl N-benzylglycinate Secondary Amine NBG->Ester SOCl2, MeOH (Esterification) Target Methyl N-benzyl-N-(methylsulfonyl)glycinate Fully Masked Ester->Target MsCl, TEA, DCM (Sulfonylation)

Caption: Step-by-step synthetic workflow from Glycine to Methyl N-benzyl-N-(methylsulfonyl)glycinate.

Pharmacological & Mechanistic Applications

The structural differences between these two compounds dictate entirely different trajectories in drug development.

N-Benzylglycine in Neuromodulation and Polypeptoids

Because NBG retains its carboxylic acid and secondary amine, it is highly valuable in the synthesis of polypeptoids (poly-N-substituted glycines). These polymers exhibit high resistance to proteolytic degradation while maintaining sequence-specific folding[1].

Furthermore, NBG hydrochloride acts as a competitive inhibitor of glycine transporters (specifically GlyT1)[2]. By mimicking endogenous glycine but utilizing the bulky benzyl group to block transport mechanics, NBG increases synaptic glycine levels. This modulation directly potentiates N-methyl-D-aspartate (NMDA) receptor activity, making it a critical tool in schizophrenia and cognitive impairment research[2].

The Role of Methyl N-benzyl-N-(methylsulfonyl)glycinate

Conversely, M-NBG-MS is utilized when researchers need to completely abrogate the biological activity of the glycine backbone.

  • Lipophilic Prodrugs: The methyl ester increases the compound's LogP, allowing it to cross lipid bilayers (such as the Blood-Brain Barrier) much more efficiently than zwitterionic NBG. Once localized in the target tissue, endogenous esterases can hydrolyze the methyl ester to yield the active carboxylic acid.

  • Sulfonamide Therapeutics: The incorporation of the methylsulfonyl group is a classic bioisosteric strategy. Sulfonamides are highly stable against metabolic degradation and provide unique binding interactions (via the sulfonyl oxygens) in enzyme active sites, a strategy frequently used in the design of antischistosomal agents and ion channel modulators[8].

PharmacologicalDivergence Base N-Benzylglycine Core PathA Free COOH & NH (Zwitterion) Base->PathA Unmodified PathB Esterified & Sulfonylated (Neutral) Base->PathB Derivatized OutA1 GlyT1 Inhibition (NMDA Modulation) PathA->OutA1 OutA2 Polypeptoid Synthesis PathA->OutA2 OutB1 Enhanced BBB Permeability PathB->OutB1 OutB2 Metabolic Stability (Protease Resistance) PathB->OutB2

Caption: Pharmacological divergence tree illustrating how functional group masking alters biological utility.

Conclusion

The derivatization of N-benzylglycine into methyl N-benzyl-N-(methylsulfonyl)glycinate perfectly illustrates the power of synthetic chemistry in drug design. By systematically removing hydrogen bond donors, neutralizing physiological charges, and introducing electron-withdrawing steric bulk, scientists can transform a hydrophilic, biologically active neurotransmitter modulator into a highly lipophilic, metabolically stable synthetic intermediate. Understanding the causality behind these structural shifts is paramount for any researcher engaged in peptidomimetic design or targeted drug delivery.

References
  • National Institutes of Health (NIH). "Structure—Activity Relationship of Antischistosomal Ozonide Carboxylic Acids." PMC. Available at:[Link]

  • ResearchGate. "Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers." Macromolecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl N-benzyl-N-(methylsulfonyl)glycinate from Glycine

Abstract This comprehensive technical guide details a robust and efficient three-step synthesis protocol for methyl N-benzyl-N-(methylsulfonyl)glycinate, starting from the readily available amino acid, glycine. This N-su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details a robust and efficient three-step synthesis protocol for methyl N-benzyl-N-(methylsulfonyl)glycinate, starting from the readily available amino acid, glycine. This N-substituted, N-sulfonylated amino acid ester is a valuable building block in medicinal chemistry and drug discovery, combining structural features that modulate physicochemical properties such as lipophilicity and metabolic stability. The protocol is designed for researchers, chemists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights for each transformation. The synthesis involves an initial Fischer-Speier esterification of glycine, followed by a selective N-benzylation, and concludes with an N-sulfonylation using methanesulfonyl chloride. Each stage is optimized to ensure high yields and purity, with in-process controls and characterization guidance to ensure a self-validating workflow.

Introduction and Synthetic Strategy

Glycine, the simplest proteinogenic amino acid, serves as a versatile starting material for a vast array of more complex molecules. The target compound, methyl N-benzyl-N-(methylsulfonyl)glycinate, incorporates three key modifications to the parent glycine structure: an esterified carboxyl group, a benzyl group on the nitrogen atom, and a methylsulfonyl (mesyl) group also on the nitrogen. This substitution pattern is of significant interest in the design of peptidomimetics and other bioactive molecules.

The synthetic strategy is designed as a linear, three-step sequence that is both logical and practical for a standard organic chemistry laboratory.

  • Step 1: Esterification. The carboxylic acid of glycine is first converted to its methyl ester. This protects the carboxyl group from participating in subsequent reactions and increases the solubility of the starting material in organic solvents. The product is isolated as the stable hydrochloride salt.

  • Step 2: N-Benzylation. The primary amine of glycine methyl ester is then selectively alkylated with a benzyl group. This is a nucleophilic substitution reaction where the amine attacks benzyl chloride. A base is used to deprotonate the ammonium salt and to neutralize the hydrogen chloride byproduct.

  • Step 3: N-Sulfonylation. The resulting secondary amine, N-benzylglycine methyl ester, is reacted with methanesulfonyl chloride (mesyl chloride). This reaction forms a stable sulfonamide linkage, yielding the final target compound.

This approach allows for the purification of intermediates at each stage, ensuring the final product is of high quality.

G Glycine Glycine Step1 Step 1: Esterification (MeOH, SOCl₂) Glycine->Step1 Intermediate1 Glycine Methyl Ester HCl Step1->Intermediate1 Step2 Step 2: N-Benzylation (BnCl, Et₃N) Intermediate1->Step2 Intermediate2 Methyl N-benzylglycinate Step2->Intermediate2 Step3 Step 3: N-Sulfonylation (MsCl, Et₃N) Intermediate2->Step3 FinalProduct Methyl N-benzyl-N- (methylsulfonyl)glycinate Step3->FinalProduct

Caption: Overall three-step synthetic pathway.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where noted. Reactions should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates. Product characterization can be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step 1: Synthesis of Glycine Methyl Ester Hydrochloride

Causality and Expertise: The Fischer-Speier esterification is a classic and reliable acid-catalyzed method for converting carboxylic acids to esters. Using thionyl chloride (SOCl₂) with methanol is highly effective as it generates HCl in situ to catalyze the reaction and also reacts with the water byproduct, driving the equilibrium towards the product. The hydrochloride salt of the resulting amino ester is crystalline and easy to handle.[1]

Protocol:

  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add anhydrous methanol (100 mL).

  • Reagent Addition: Cool the methanol in an ice-water bath to 0 °C. Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and add glycine (1.0 equiv.). Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's completion by TLC (disappearance of the glycine spot).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is glycine methyl ester hydrochloride.

  • Purification: The crude product can be triturated with cold diethyl ether, filtered, and dried under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of Methyl N-benzylglycinate

Causality and Expertise: This step involves the N-alkylation of the amino ester.[2] Glycine methyl ester hydrochloride must first be neutralized to the free amine to act as a nucleophile. Triethylamine (Et₃N) is a suitable organic base that serves this purpose and also scavenges the HCl produced during the reaction. Using a slight excess of the amino ester relative to benzyl chloride helps to minimize the formation of the N,N-dibenzylated byproduct, which can be a significant issue if the stoichiometry is not controlled.[2]

Protocol:

  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add glycine methyl ester hydrochloride (1.0 equiv.) and a suitable anhydrous solvent like dichloromethane (DCM) or ethanol (100 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice-water bath. Add triethylamine (2.2 equiv.) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Alkylation: Slowly add benzyl chloride (BnCl, 0.95 equiv.) dropwise via the dropping funnel. After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methyl N-benzylglycinate, can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of Methyl N-benzyl-N-(methylsulfonyl)glycinate

Causality and Expertise: The final step is the sulfonylation of the secondary amine intermediate. Methanesulfonyl chloride (mesyl chloride, MsCl) is a highly electrophilic reagent that reacts readily with nucleophiles like amines. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated.[3] The mechanism involves the nucleophilic attack of the secondary amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.[4]

Protocol:

  • Apparatus Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl N-benzylglycinate (1.0 equiv.) in anhydrous dichloromethane (DCM, 100 mL). Add triethylamine (1.5 equiv.).

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add methanesulfonyl chloride (1.1 equiv.) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding 2M HCl (50 mL). Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the final product as a pure solid.

Quantitative Data Summary

StepStarting MaterialReagent 1Reagent 2ProductM.W. ( g/mol )
1GlycineMethanolThionyl ChlorideGlycine Methyl Ester HCl125.55
2Glycine Methyl Ester HClBenzyl ChlorideTriethylamineMethyl N-benzylglycinate179.22
3Methyl N-benzylglycinateMesyl ChlorideTriethylamineMethyl N-benzyl-N-(methylsulfonyl)glycinate257.31

Trustworthiness: In-Process Validation and Characterization

To ensure the integrity of the synthesis, each step must be validated.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of each reaction. A suitable solvent system (e.g., 30% ethyl acetate in hexanes) should be developed to clearly separate the starting material, product, and any significant byproducts.

  • Structural Confirmation: The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods.

    • ¹H NMR: Will confirm the presence of all expected protons and their respective chemical environments (e.g., methyl ester singlet, benzylic protons, aromatic protons, and the methylsulfonyl singlet in the final product).

    • Mass Spectrometry (MS): Will confirm the molecular weight of each compound.

    • FT-IR Spectroscopy: Can be used to track the functional group transformations, such as the appearance of the ester carbonyl and sulfonamide bands.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the N-sulfonylation step, which is representative of the other steps involving liquid-liquid extraction.

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction Phase cluster_purification Isolation & Purification A 1. Dissolve Intermediate 2 and Et₃N in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Mesyl Chloride dropwise B->C D 4. Stir and monitor by TLC C->D E 5. Quench with 2M HCl D->E F 6. Separate organic layer E->F G 7. Wash with H₂O, NaHCO₃, Brine F->G H 8. Dry over MgSO₄ G->H I 9. Filter and concentrate H->I J 10. Purify by Recrystallization or Column Chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: Laboratory workflow for the N-sulfonylation step.

References

  • Albanese, D., et al. (2000). A Practical, Convenient, and General Synthesis of N-Nosyl α-Amino Esters. The Journal of Organic Chemistry, 65(13), 4007–4010.
  • Falkiewicz, B., et al. (2001). Synthesis of N-nosyl-α-amino acids without racemization. Tetrahedron Letters, 42(49), 8645–8648.
  • SciELO (2014). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available at: [Link][1]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link][4]

  • Griffith Research Online. N-(2-Nitrophenylsulfonyl)glycine methyl ester. Available at: [Link][3]

Sources

Application

Application Note: Optimization of Sulfonamide Bond Formation for N-Benzylglycine Methyl Ester

Abstract & Strategic Overview The sulfonylation of N-benzylglycine methyl ester (a sarcosine analogue) is a pivotal transformation in the synthesis of peptidomimetics, N-sulfonylated amino acid ligands, and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The sulfonylation of N-benzylglycine methyl ester (a sarcosine analogue) is a pivotal transformation in the synthesis of peptidomimetics, N-sulfonylated amino acid ligands, and pharmaceutical intermediates. While the reaction follows a standard nucleophilic substitution at the sulfur atom, the specific combination of a secondary amine and a base-sensitive methyl ester requires a tailored approach to maximize yield and prevent side reactions such as ester hydrolysis or bis-sulfonylation.

This guide provides two optimized protocols:

  • Method A (Homogeneous): High-precision synthesis for small-to-medium scale (mg to g), prioritizing anhydrous conditions to minimize reagent hydrolysis.

  • Method B (Biphasic Schotten-Baumann): A robust, cost-effective protocol for scale-up, utilizing inorganic bases to simplify workup.

Chemical Context & Mechanistic Insight

The Substrate: N-Benzylglycine Methyl Ester
  • Nucleophilicity: The secondary amine is highly nucleophilic due to the inductive effect of the N-benzyl and N-alkyl groups. However, steric bulk is increased compared to glycine methyl ester.

  • Lability: The methyl ester moiety (

    
    ) is susceptible to hydrolysis under strongly basic aqueous conditions (e.g., NaOH, pH > 12) or nucleophilic attack by strong unhindered bases.
    
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism at the sulfonyl sulfur center. The base serves two critical roles:

  • Acid Scavenger: Neutralizes the HCl generated during the reaction to prevent protonation of the unreacted amine (which would render it non-nucleophilic).

  • Catalysis (Optional): Nucleophilic catalysts like DMAP can form a reactive sulfonyl-pyridinium intermediate, though this is often unnecessary for reactive secondary amines.

ReactionMechanism SM1 N-Benzylglycine Methyl Ester Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Sulfonyl Chloride (R-SO2-Cl) SM2->Inter Base Base (e.g., TEA) Salt Base-HCl Salt Base->Salt Scavenges H+ Prod N-Sulfonyl Product Inter->Prod Elimination of Cl- Inter->Salt

Figure 1: Mechanistic flow of sulfonylation. The secondary amine attacks the electrophilic sulfur, followed by chloride elimination.

Reagent Selection Guide

Selecting the correct base and solvent is critical to balance reaction rate against ester stability.

Table 1: Reagent Compatibility Matrix[1][2]
ComponentReagentCharacteristicsRecommendation
Sulfonylating Agent Tosyl Chloride (TsCl) Solid, stable, UV-active.Standard. Excellent for crystalline products.
Mesyl Chloride (MsCl) Liquid, highly reactive.Use for minimizing steric bulk. Handle cold (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1][2]
Nosyl Chloride (NsCl) Solid, reactive, cleavable.Use if deprotection is required later (Fukuyama amine synthesis).
Base Triethylamine (TEA) Cheap, moderate base (

).
Preferred for Method A. Easy to remove.
DIPEA (Hünig's Base) Non-nucleophilic, bulky.Use if side-reactions occur with TEA.
Pyridine Solvent & Base.[3][4][5][6]Good for sluggish reactions, but harder to remove (requires acid wash).

/

Inorganic, mild.Preferred for Method B. Prevents ester hydrolysis.
Solvent DCM (

)
Non-polar, low boiling point.Standard for Method A. Easy workup.
THF Polar aprotic.Use if substrate solubility is poor in DCM.
EtOAc / Water Biphasic system.Standard for Method B.

Experimental Protocols

Method A: Homogeneous Anhydrous Conditions (Standard)

Best for: High purity, small-to-medium scale, moisture-sensitive sulfonyl chlorides.

Materials
  • N-Benzylglycine methyl ester (

    
     equiv)
    
  • Sulfonyl Chloride (e.g., TsCl) (

    
     - 
    
    
    
    equiv)
  • Triethylamine (TEA) (

    
     - 
    
    
    
    equiv)
  • Dichloromethane (DCM) (anhydrous)

  • DMAP (

    
     equiv) - Optional, only if reaction is slow.
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve N-benzylglycine methyl ester in anhydrous DCM (

    
     - 
    
    
    
    concentration).
  • Base Addition: Add TEA via syringe. Cool the mixture to

    
     using an ice bath.
    
  • Reagent Addition: Add Sulfonyl Chloride slowly (solid or solution in minimal DCM) over 10-15 minutes.

    • Note: Slow addition prevents localized exotherms which can degrade the ester.

  • Reaction: Allow to stir at

    
     for 30 minutes, then warm to Room Temperature (RT). Monitor via TLC (typically 2-4 hours).
    
  • Quench: Add saturated

    
     solution. Stir vigorously for 10 minutes.
    
  • Workup:

    • Separate phases.[4]

    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with

      
       (to remove TEA/DMAP), then water, then brine.
      
    • Caution: Do not use strong acid wash if the product is acid-sensitive; use citric acid instead.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Biphasic Schotten-Baumann Conditions (Scale-Up)

Best for: Large scale (>10g), cost reduction, avoiding organic bases.

Materials
  • N-Benzylglycine methyl ester (

    
     equiv)
    
  • Sulfonyl Chloride (

    
     equiv)
    
  • Potassium Carbonate (

    
    ) (
    
    
    
    equiv)
  • Solvent System: Ethyl Acetate (EtOAc) : Water (

    
     v/v)
    
Step-by-Step Procedure
  • Mixing: In a flask, dissolve N-benzylglycine methyl ester in EtOAc.

  • Base Solution: Dissolve

    
     in water and add to the flask. Stir rapidly to create an emulsion.
    
  • Addition: Add Sulfonyl Chloride portion-wise at RT.

    • Critical: Ensure vigorous stirring. The reaction occurs at the interface.

  • Monitoring: Stir for 4-12 hours. TLC should show conversion.

  • Workup:

    • Stop stirring; allow layers to separate.

    • Remove the aqueous layer (contains inorganic salts).

    • Wash the organic layer with

      
       (optional), water, and brine.
      
  • Purification: Concentrate organic layer. Recrystallize from EtOAc/Hexanes if solid, or pass through a short silica plug if oil.

Workflow Visualization

ProtocolFlow Start Start: N-Benzylglycine Methyl Ester Decision Scale / Sensitivity? Start->Decision MethodA Method A: Anhydrous DCM Base: TEA Decision->MethodA Small Scale / High Purity MethodB Method B: Biphasic (EtOAc/H2O) Base: K2CO3 Decision->MethodB Large Scale / Robustness Cool Cool to 0°C MethodA->Cool AddA Add R-SO2-Cl slowly Cool->AddA WashA Wash: 1M HCl -> Brine AddA->WashA Dry Dry (Na2SO4) & Concentrate WashA->Dry AddB Add R-SO2-Cl at RT Vigorous Stirring MethodB->AddB SepB Phase Separation AddB->SepB SepB->Dry QC QC: NMR / LCMS Dry->QC

Figure 2: Decision tree and process flow for selecting Method A vs. Method B.

Troubleshooting & QC

Common Issues
  • Hydrolysis of Ester: If the methyl ester hydrolyzes to the carboxylic acid, the product will remain in the aqueous basic layer during extraction.

    • Solution: Use weaker bases (

      
      ) or strictly anhydrous conditions (Method A).
      
  • Sluggish Reaction:

    • Solution: Add catalytic DMAP (

      
      ) or switch from TsCl to the more reactive MsCl or NsCl.
      
  • "Oiling Out": Sulfonamides often form viscous oils.

    • Solution: Triturate with cold hexanes or diethyl ether to induce crystallization.

Quality Control (Expected Data)
  • TLC: The product will be less polar than the starting amine (higher

    
    ) and usually UV active.
    
  • 1H NMR (CDCl3):

    • Look for the disappearance of the broad N-H signal.

    • Shift: The N-methylene protons (

      
      ) will shift downfield (approx. 
      
      
      
      ppm) due to the electron-withdrawing sulfonyl group.
    • Methyl Ester: Singlet at

      
       ppm should remain intact.
      

References

  • General Sulfonylation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Amino Acid Ester Protection: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Sulfonylation of Amino Acids: "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note." Benchchem. Link

  • Application in Peptidomimetics: "Synthesis of N-sulfonyl imines from benzyl alcohol derivatives." Organic & Biomolecular Chemistry.

Sources

Method

catalytic hydrogenation of N-benzyl groups in sulfonamide derivatives

This Application Note is designed for researchers requiring a robust protocol for the catalytic hydrogenation of N-benzyl groups in sulfonamide derivatives . Unlike N-benzyl amines, which cleave readily under mild condit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust protocol for the catalytic hydrogenation of N-benzyl groups in sulfonamide derivatives . Unlike N-benzyl amines, which cleave readily under mild conditions, N-benzyl sulfonamides are electronically deactivated and notoriously resistant to standard hydrogenolysis.

This guide provides the "Heavy Artillery" conditions required to drive this transformation, focusing on Pearlman’s Catalyst (Pd(OH)₂/C) and specific solvent/pressure modifications.


-Bn) attached to a Sulfonamide (

)
Part 1: Mechanistic Insight & Feasibility
The "Sulfonamide Deactivation" Challenge

The cleavage of N-benzyl groups via catalytic hydrogenation (hydrogenolysis) relies on the coordination of the nitrogen atom or the aromatic ring to the catalyst surface (typically Palladium).[1]

  • Amines (

    
    ):  The nitrogen lone pair is available, facilitating adsorption. The C-N bond is labile.
    
  • Sulfonamides (

    
    ):  The strong electron-withdrawing nature of the sulfonyl group (
    
    
    
    ) delocalizes the nitrogen lone pair. This drastically reduces the basicity and coordination ability of the nitrogen, making the benzylic C-N bond significantly more stable and resistant to oxidative addition by the catalyst.

Implication: Standard conditions (10% Pd/C, 1 atm H₂, RT) that work for amines will typically fail for sulfonamides, resulting in recovered starting material. Successful deprotection requires activated catalysts , acidic additives , and elevated energy (heat/pressure) .

Part 2: Experimental Protocols
Protocol A: High-Pressure Hydrogenolysis (The "Gold Standard")

This method utilizes Pearlman’s Catalyst (20% Palladium Hydroxide on Carbon), which is significantly more active than standard Pd/C for difficult deprotections.

Materials:

  • Substrate: N-Benzyl Sulfonamide derivative (1.0 equiv)

  • Catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst) - Note: Pyrophoric when dry.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (HPLC grade).

  • Additive: Glacial Acetic Acid (AcOH).

  • Hydrogen Source: H₂ gas (High pressure tank or Parr shaker).

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1 mmol) in a mixture of EtOH/AcOH (10:1 v/v, 10 mL). The acetic acid helps prevent catalyst poisoning and increases the solubility of polar intermediates.

  • Catalyst Addition: Under a flow of inert gas (Argon/Nitrogen), carefully add 20 wt% of Pearlman’s Catalyst (e.g., if substrate is 500 mg, add 100 mg catalyst).

    • Safety: Wet the catalyst with a few drops of toluene or water before adding solvent to prevent ignition.

  • Hydrogenation:

    • Transfer the mixture to a Parr Hydrogenator or a high-pressure autoclave.

    • Purge the vessel 3 times with H₂.[1]

    • Pressurize to 50–80 psi (3.5–5.5 bar) .

    • Heat the reaction mixture to 60°C .

  • Monitoring: Agitate vigorously for 12–24 hours. Monitor via LC-MS (TLC is often insufficient for distinguishing N-H vs N-Bn due to similar polarities in sulfonamides).

  • Workup:

    • Cool to room temperature and vent H₂ carefully.

    • Filter through a pad of Celite to remove the catalyst.[2] Rinse the pad with MeOH.

    • Concentrate the filtrate.[1][2] Co-evaporate with toluene 3x to remove traces of acetic acid.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

An alternative for labs without high-pressure equipment. Uses ammonium formate as a hydrogen donor.[1][3]

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1 mmol) in dry Methanol (15 mL).

  • Reagents: Add 10% Pd/C (30 wt% loading) and Ammonium Formate (5–10 equiv).

  • Reaction: Heat the mixture to Reflux (65°C) under an Argon atmosphere.

    • Note: The decomposition of ammonium formate releases H₂ and NH₃ in situ, creating a highly active surface environment.

  • Duration: Reflux for 4–12 hours. Add more ammonium formate (2 equiv) if reaction stalls after 4 hours.

  • Workup: Filter hot through Celite (ammonium formate can precipitate if cooled). Concentrate and partition between EtOAc and Water to remove salts.

Part 3: Visualization & Logic
Decision Logic for N-Benzyl Deprotection

The following diagram illustrates the decision pathway for selecting the correct deprotection strategy based on the electronic nature of the nitrogen species.

G Start Substrate: N-Benzyl Derivative CheckType Identify Nitrogen Species Start->CheckType Amine Amine (R-NH-Bn) CheckType->Amine Electron Rich Sulfonamide Sulfonamide (R-SO2-N(Bn)-R') CheckType->Sulfonamide Electron Poor Standard Standard Hydrogenolysis 10% Pd/C, 1 atm H2, RT (Success Likely) Amine->Standard Difficult Resistant to Standard Conditions (Electronic Deactivation) Sulfonamide->Difficult ProtocolA Protocol A: High Pressure Pd(OH)2/C, 60°C, 60 psi AcOH Additive Difficult->ProtocolA Primary Method ProtocolB Protocol B: Transfer Hydrogenation Pd/C + HCOONH4 Reflux (MeOH) Difficult->ProtocolB Alternative Result Deprotected Sulfonamide (R-SO2-NH-R') ProtocolA->Result ProtocolB->Result

Caption: Decision tree for selecting hydrogenolysis conditions based on substrate electronics.

Part 4: Data & Optimization
Comparison of Reaction Conditions

The table below summarizes the efficacy of different catalytic systems for N-benzyl sulfonamide cleavage.

ParameterStandard ConditionsOptimized Protocol A Optimized Protocol B
Catalyst 10% Pd/C20% Pd(OH)₂/C (Pearlman's) 10% Pd/C
H₂ Source Balloon (1 atm)High Pressure (50-80 psi) Ammonium Formate (Solid)
Solvent MeOH or EtOHEtOH + 10% AcOH MeOH
Temperature 25°C (RT)60°C 65°C (Reflux)
Typical Yield < 5% (No Reaction)85 - 95% 60 - 80%
Reaction Time N/A12 - 24 h 4 - 12 h
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Solution: Filter the reaction mixture to remove the "poisoned" catalyst and re-subject the filtrate to fresh catalyst and H₂. Sulfonamides can slowly poison Pd surfaces.

  • Problem: N-Methylation byproduct observed.

    • Cause: If using MeOH, trace oxidation to formaldehyde can lead to reductive amination.

    • Solution: Switch solvent to Ethanol or Isopropanol.

  • Problem: Substrate is insoluble in alcohols.

    • Solution: Use Ethyl Acetate (EtOAc) or THF with a drop of Acetic Acid. Note that reaction rates are generally slower in non-protic solvents.

Part 5: References
  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5, 2699–2709. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.[3] Retrieved from [Link]

  • Yoshida, K., et al. (1988).[4] A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Heterocycles, 27, 1167-1168.[4] Retrieved from [Link]

  • Taddei, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Peptide Coupling with N-Benzyl-N-Mesylglycine Intermediates

This guide details the application of N-benzyl-N-mesylglycine (N-Bn-N-Ms-Gly) as a strategic intermediate in the synthesis of peptidomimetics and pharmacologically active N-alkylated peptides. While often overshadowed by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-benzyl-N-mesylglycine (N-Bn-N-Ms-Gly) as a strategic intermediate in the synthesis of peptidomimetics and pharmacologically active N-alkylated peptides.

While often overshadowed by the N-Nosyl (nitrobenzenesulfonyl) "safety-catch" strategy used in the Fukuyama amine synthesis, the N-Mesyl (methanesulfonyl) analog offers distinct advantages: superior chemical stability against nucleophilic attack and a robust N-terminal capping motif found in protease inhibitors and anticonvulsant agents.

Introduction & Strategic Utility

N-Benzyl-N-mesylglycine is a doubly protected/functionalized amino acid derivative characterized by significant steric bulk and electron-withdrawing properties at the nitrogen center. Unlike standard N-Fmoc or N-Boc amino acids, the N-mesyl group renders the nitrogen non-nucleophilic, effectively preventing auto-condensation. However, it also imposes steric constraints that make coupling the carboxylic acid to a growing peptide chain challenging.

Key Applications
  • Peptidomimetic Scaffolds: Introduction of the N-benzyl group mimics phenylalanine side chains while altering backbone flexibility (N-alkylation).

  • Protease Resistance: The N-mesyl sulfonamide bond is resistant to enzymatic hydrolysis, making this motif ideal for N-terminal capping of therapeutic peptides.

  • Anticonvulsant Development: Derivatives of N-benzyl glycine (e.g., similar to Lacosamide) are explored for neurological activity; the N-mesyl analog serves as a stable bioisostere.

Mechanistic Considerations

Steric and Electronic Effects

The coupling of N-Bn-N-Ms-Gly-OH involves activating a carboxylic acid attached to a bulky, electron-deficient nitrogen.

  • Electronic Effect: The mesyl group (

    
    ) is strongly electron-withdrawing. This decreases the electron density on the nitrogen, which inductively increases the acidity of the 
    
    
    
    -protons. Note: Glycine is achiral, so racemization is not a concern here, but this effect is critical if extending to chiral amino acids.
  • Steric Effect: The

    
    -benzyl group creates significant steric hindrance around the carbonyl carbon. Standard coupling agents (e.g., DCC/HOBt) often fail to drive the reaction to completion, leading to deletion sequences.
    
Activation Strategy

To overcome the energy barrier imposed by the


-benzyl and 

-mesyl groups, we utilize high-efficiency uronium/phosphonium reagents (HATU/PyBOP) or Acid Fluorides . The protocol below prioritizes HATU due to its proven efficacy with

-alkylated residues.

Experimental Workflow Visualization

The following diagram outlines the synthesis of the intermediate via the "Sulfonamide Alkylation" route, followed by its activation and coupling.

G Gly Glycine Methyl Ester (HCl Salt) N_Ms_Gly N-Mesyl-Gly-OMe (Sulfonamide Formation) Gly->N_Ms_Gly Sulfonylation N_Bn_Ms_Gly_Est N-Benzyl-N-Mesyl-Gly-OMe (Alkylation) N_Ms_Gly->N_Bn_Ms_Gly_Est N-Alkylation Intermediate N-Benzyl-N-Mesyl-Gly-OH (Saponification) N_Bn_Ms_Gly_Est->Intermediate Hydrolysis Activated Activated Ester (O-At Complex) Intermediate->Activated Activation Product N-Bn-N-Ms-Gly-Peptide (Final Product) Activated->Product Coupling to H2N-Peptide MsCl MsCl, TEA DCM, 0°C MsCl->Gly BnBr BnBr, K2CO3 DMF, 60°C BnBr->N_Ms_Gly LiOH LiOH, THF/H2O LiOH->N_Bn_Ms_Gly_Est HATU HATU, DIPEA DMF HATU->Intermediate

Caption: Synthesis and Coupling Workflow of N-Benzyl-N-Mesylglycine. The pathway utilizes sulfonamide activation to facilitate N-benzylation.

Detailed Protocols

Part A: Synthesis of N-Benzyl-N-Mesylglycine Intermediate

Rationale: Direct N-benzylation of glycine is non-selective (leads to N,N-dibenzyl). Using the Mesyl group first acidifies the NH, allowing controlled mono-benzylation.

Materials:

  • Glycine methyl ester hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (

    
    ), Anhydrous DMF, DCM, TEA.
    

Step-by-Step:

  • N-Mesylation:

    • Suspend Gly-OMe·HCl (10 mmol) in DCM (30 mL) with TEA (22 mmol). Cool to 0°C.

    • Add MsCl (11 mmol) dropwise. Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC (Hex/EtOAc 1:1). Product (

      
      -Ms-Gly-OMe) is less polar than starting material.
      
    • Workup: Wash with 1N HCl, Brine, dry over

      
      . Yield is typically >90%.
      
  • N-Alkylation (The Critical Step):

    • Dissolve

      
      -Ms-Gly-OMe (10 mmol) in anhydrous DMF (20 mL).
      
    • Add solid

      
       (15 mmol) followed by Benzyl Bromide (11 mmol).
      
    • Heat to 60°C for 4-6 hours.

    • Mechanism:[1][2] The sulfonamide NH (

      
       in DMSO) is deprotonated by carbonate; the anion attacks the benzyl bromide.
      
    • Workup: Dilute with water, extract with EtOAc.

  • Saponification:

    • Dissolve the ester in THF/Water (3:1). Add LiOH (2 equiv). Stir 1h.

    • Acidify to pH 2 with 1N HCl. Extract with EtOAc.

    • Result: N-Benzyl-N-Mesylglycine (White solid/oil).

Part B: Peptide Coupling Protocol

Rationale: Due to the steric bulk of the N-benzyl group, standard HBTU/HOBt protocols often result in slow kinetics. HATU/HOAt is preferred to stabilize the active ester and accelerate aminolysis.

Reagents:

  • Carboxyl Component: N-Benzyl-N-Mesylglycine (1.0 equiv)

  • Amine Component: Resin-bound peptide or free amine (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv)

  • Base: DIPEA (2.5 equiv) or TMP (2,4,6-trimethylpyridine) for base-sensitive chiral centers.

  • Solvent: DMF (Anhydrous).

Protocol:

  • Pre-Activation (Crucial):

    • Dissolve N-Bn-N-Ms-Gly-OH (0.1 M) and HATU (0.11 M) in DMF.

    • Add DIPEA (0.25 M) immediately before use.

    • Wait time: Allow activation for exactly 1-2 minutes . (Do not wait longer; guanidinium esters can rearrange/hydrolyze).

  • Coupling:

    • Add the pre-activated mixture to the resin/amine.

    • Reaction Time: 2 to 4 hours at Room Temperature.[3]

    • Optimization: For extremely hindered amines (e.g., N-methylated peptide N-terminus), perform the reaction at 50°C or use microwave irradiation (75°C, 25W, 10 min).

  • Monitoring:

    • Chloranil Test: Use the Chloranil test for secondary amines (if coupling to Proline/N-Me-AA). Standard Kaiser test may work if coupling to a primary amine.

    • HPLC: Cleave a small aliquot. The N-Bn-N-Ms group is hydrophobic; look for a significant retention time shift.

Data & Troubleshooting Guide

Comparative Coupling Efficiency Table

Data based on coupling N-Bn-N-Ms-Gly to H-Ala-Resin.

Coupling ReagentBaseSolventTimeConversion (%)Notes
DIC / HOBt DIPEADMF4h45%Ineffective due to steric hindrance.
HBTU / DIPEA DIPEADMF2h78%Moderate; requires double coupling.
HATU / HOAt DIPEADMF2h>98% Recommended Method.
Acid Fluoride DIPEADCM1h95%Excellent for solution phase; moisture sensitive.
Troubleshooting Common Issues

Issue 1: Incomplete Coupling

  • Cause: Steric clash between the N-benzyl group of the incoming acid and the side chain of the resin-bound amino acid.

  • Solution: Switch to COMU or PyAOP (phosphonium salt). Alternatively, perform a "double coupling" (repeat step B.2 with fresh reagents).

Issue 2: Poor Solubility of Intermediate

  • Cause: Sulfonamides can crystallize or aggregate.

  • Solution: Use a solvent mixture of DMF/NMP (1:1) or add 1% Triton X-100 if aggregation is suspected on-resin.

Issue 3: Difficulty Removing N-Mesyl Group

  • Context: If the N-Ms group was intended as a temporary protecting group (similar to Fukuyama synthesis).

  • Reality Check: The N-Mesyl group is NOT easily cleaved under standard Fukuyama conditions (Thiophenol/DBU). It requires harsh reduction (Sodium Naphthalenide or Mg/MeOH sonication).

  • Recommendation: If cleavage is required, switch to N-Nosyl (2-nitrobenzenesulfonyl) glycine initially. Use N-Mesyl only if the sulfonamide is part of the final pharmacophore.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

    • Foundational reference for sulfonamide-activated N-alkylation str
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Establishes the superiority of HOAt/H
  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Link

    • Provides context on coupling difficulties with N-alkyl
  • ChemScene. (2023). Product Datasheet: N-Benzyl-N-(methylsulfonyl)glycine (CAS 276695-32-0).[4] Link

    • Verification of the commercial availability and physicochemical properties of the intermedi

Sources

Method

Application Note: High-Purity Crystallization of Methyl N-benzyl-N-(methylsulfonyl)glycinate

For: Researchers, scientists, and drug development professionals involved in the synthesis and purification of pharmaceutical intermediates. Abstract This technical guide provides detailed protocols and theoretical justi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals involved in the synthesis and purification of pharmaceutical intermediates.

Abstract

This technical guide provides detailed protocols and theoretical justification for the purification of methyl N-benzyl-N-(methylsulfonyl)glycinate via crystallization. As a key intermediate in various synthetic pathways, achieving high purity is paramount for downstream applications and regulatory compliance. This document explores two primary, robust crystallization methodologies: controlled cooling crystallization and antisolvent crystallization. It offers step-by-step protocols, guidance on solvent selection, troubleshooting common issues, and methods for verifying final product purity. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these methods for their specific needs.

The Foundational Science of Crystallization

Crystallization is a powerful purification technique that separates a compound from a solution in its pure, solid, crystalline form, leaving impurities behind in the mother liquor.[1] The process is governed by the principles of solubility and supersaturation.

  • Solubility: The solubility of a compound in a given solvent is temperature-dependent. For most organic solids, solubility increases with temperature.[2] An ideal crystallization solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures.[3]

  • Supersaturation: This is the thermodynamic driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than it can hold at equilibrium at a given temperature.[4] Supersaturation can be achieved by cooling a saturated solution, evaporating the solvent, or adding an "antisolvent" that reduces the solute's solubility.[5]

  • Nucleation and Crystal Growth: Crystallization occurs in two stages. First, nucleation, where solute molecules begin to aggregate into small, ordered clusters. This is followed by crystal growth, where more molecules deposit onto the existing nuclei, forming larger, well-defined crystals.[5] Controlling the rate of supersaturation is critical; excessively rapid supersaturation leads to fast nucleation and the formation of small, often impure crystals or even amorphous precipitation.[4][6]

Pre-Crystallization Assessment: Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[4] The ideal solvent should be:

  • Highly effective at dissolving methyl N-benzyl-N-(methylsulfonyl)glycinate at elevated temperatures but have low solvating power at cold temperatures.

  • Inert, meaning it does not react with the compound.[1]

  • Volatile enough to be easily removed from the final product but not so volatile that it evaporates too quickly during hot filtration.[7][8]

  • Able to produce well-formed, high-purity crystals.

  • Safe and inexpensive.[7]

Based on the structure of methyl N-benzyl-N-(methylsulfonyl)glycinate (containing a moderately polar sulfonamide, an ester, and an aromatic ring), suitable solvents are likely to be of intermediate polarity.

SolventBoiling Point (°C)PolarityRationale & Considerations
Isopropanol 82PolarOften effective for sulfonamides; can be used alone or in a mixture with water.[9]
Ethanol 78PolarSimilar to isopropanol, good for compounds with moderate polarity that can engage in hydrogen bonding.[7][10]
Ethyl Acetate 77IntermediateA good choice for many organic compounds; its ester group may have favorable interactions.[7][8]
Acetone 56PolarA strong solvent, potentially useful as the "good" solvent in an antisolvent system. Its low boiling point can be a challenge.[7]
Toluene 111NonpolarHigh boiling point can be a disadvantage, but it can be useful for compounds that are difficult to crystallize.[7]
Water 100Very PolarLikely a poor solvent on its own but an excellent antisolvent when paired with a polar organic solvent like ethanol or isopropanol.[9]
Hexanes 69NonpolarA common antisolvent for nonpolar to moderately polar compounds.[7]

Experimental Workflow for Solvent Screening: A small-scale, systematic approach is recommended to identify the optimal solvent or solvent system before committing to a large-scale purification.

G cluster_0 Solvent Screening Workflow start Place ~20 mg of crude compound in several test tubes add_solvent Add a potential solvent dropwise at room temp start->add_solvent observe_sol Observe Solubility add_solvent->observe_sol dissolved Completely Dissolves? observe_sol->dissolved heat Heat the mixture gently dissolved->heat No antisolvent Consider for Antisolvent Method dissolved->antisolvent Yes observe_hot_sol Observe Solubility heat->observe_hot_sol hot_dissolved Completely Dissolves? observe_hot_sol->hot_dissolved cool Cool slowly to room temp, then place in ice bath hot_dissolved->cool Yes bad_cold Poor Solvent (Insoluble) hot_dissolved->bad_cold No crystals Crystals Form? cool->crystals good Good Single Solvent crystals->good Yes bad_hot Too Soluble (No Crystals) crystals->bad_hot No

Caption: Workflow for experimentally selecting a suitable crystallization solvent.

Protocol I: Controlled Cooling Crystallization

This method is ideal when a single solvent or solvent mixture is identified that shows a significant difference in solubility for the compound between hot and cold temperatures.[1] An isopropanol/water system is often effective for sulfonamide-containing compounds.[9]

Materials:

  • Crude methyl N-benzyl-N-(methylsulfonyl)glycinate

  • Isopropanol

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, hot plate, Buchner funnel, vacuum flask, filter paper

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., 70% isopropanol in water).[9] Heat the mixture on a hot plate with stirring until it reaches a gentle boil. Continue to add small portions of hot solvent until the solid just dissolves completely.[4] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling, maximizing yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[4] Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Causality: Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-30 minutes.[9] Causality: The compound's solubility is further decreased at 0°C, inducing additional crystallization from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (the same solvent used for crystallization).[9] This removes any residual mother liquor containing dissolved impurities. Causality: The solvent must be cold to prevent significant dissolution of the purified product crystals.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all traces of solvent.

Protocol II: Antisolvent Crystallization

This technique is highly effective when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "antisolvent").[2][11] Supersaturation is induced by mixing the two.[12]

Materials:

  • Crude methyl N-benzyl-N-(methylsulfonyl)glycinate

  • A "good" solvent (e.g., Ethanol, Acetone)

  • An "antisolvent" (e.g., Deionized Water, Hexanes)

  • Erlenmeyer flask, dropping funnel or pipette

Step-by-Step Protocol:

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent.

  • Antisolvent Addition: Slowly add the "antisolvent" dropwise to the stirred solution.[4] Causality: Slow, controlled addition prevents localized, extreme supersaturation which can cause the product to "oil out" or precipitate as an amorphous solid.[13]

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This cloudiness indicates the onset of nucleation. At this point, stop the addition.[4] If crystals do not form, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a single "seed" crystal from a previous pure batch.[9]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow the crystals to form and grow.

  • Isolation and Drying: Once crystal growth is complete, isolate, wash (using a mixture of the solvent/antisolvent that induced precipitation), and dry the crystals as described in steps 6-8 of the Cooling Crystallization protocol.

G cluster_1 General Crystallization Decision Tree start Crude Compound sol_test Perform Solvent Screen start->sol_test sol_prop Good Temp. Solubility Differential? sol_test->sol_prop high_sol High Solubility in a Solvent? sol_prop->high_sol No cooling Use Cooling Crystallization Protocol sol_prop->cooling Yes antisolvent Use Antisolvent Crystallization Protocol high_sol->antisolvent Yes re_eval Re-evaluate Solvents / Consider Column Chromatography high_sol->re_eval No

Caption: Decision tree for selecting an appropriate crystallization method.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent; the cooling rate is too fast; high impurity concentration.Heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9] Consider switching to a lower-boiling point solvent.[7]
No Crystal Formation Too much solvent was used, preventing saturation; the solution is supersaturated but nucleation has not initiated.Try to induce crystallization by scratching the inner surface of the flask or by adding a seed crystal.[4][9] If that fails, boil off some of the solvent to increase the concentration and cool again.
Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Ensure the minimum amount of hot solvent is used. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing.
Colored Crystals Colored impurities are incorporated into the crystal lattice.Perform a decolorization step with activated charcoal before crystallization. A second recrystallization may be necessary.

Purity Assessment of the Final Product

The success of the purification must be validated. Standard analytical techniques include:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single spot, while the crude material may show multiple spots.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): These techniques confirm the chemical structure and can reveal the presence of residual solvents or other impurities.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Determining Which Solvent to Use - Chemistry LibreTexts. [Link]

  • Recrystallization of Sulfanilamide - Scribd. [Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC. [Link]

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Choice of Solvent - Chemistry LibreTexts. [Link]

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - ResearchGate. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - IJCEA. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability - IJPRA. [Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - ACS Publications. [Link]

  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google P
  • Guide for crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google P
  • Crystallisation in pharmaceutical processes - BIA. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization - MIT. [Link]

  • RECRYSTALLIS
  • Development of Crystallization Processes for Pharmaceutical Applications - LACCEI.org. [Link]

  • Methods for Crystal Production of natural compounds - International Scientific Organization. [Link]

  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google P
  • Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside - Springer. [Link]

  • An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity - Benchchem.
  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE - Organic Syntheses. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - European Journal of Chemistry. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - ResearchGate. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - ACS Omega. [Link]

  • An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosyl
  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide - PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl N-benzyl-N-(methylsulfonyl)glycinate

Introduction Welcome to the Technical Support Center for the synthesis of methyl N-benzyl-N-(methylsulfonyl)glycinate. This compound is a highly valuable intermediate in the development of peptidomimetics, modified amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of methyl N-benzyl-N-(methylsulfonyl)glycinate. This compound is a highly valuable intermediate in the development of peptidomimetics, modified amino acids, and sulfonamide-based therapeutics.

The synthetic route typically involves the N-benzylation of methyl glycinate, followed by N-mesylation using methanesulfonyl chloride (MsCl). While seemingly straightforward, the mesylation of sterically hindered secondary amino acid esters is prone to yield-limiting side reactions, including runaway exotherms, sulfene oligomerization, and ester hydrolysis. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you consistently achieve >95% yields.

Mechanistic Workflow

G A Methyl Glycinate (Primary Amine) B N-Benzylglycine methyl ester (Secondary Amine) A->B Benzaldehyde, NaBH(OAc)3 (Reductive Amination) D Methyl N-benzyl-N- (methylsulfonyl)glycinate (Target Product) B->D Nucleophilic Trapping by Secondary Amine C Sulfene Intermediate [CH2=SO2] E MsCl + TEA (Base) E->C E1cB Elimination (-10 °C)

Figure 1: Synthetic workflow highlighting the critical sulfene intermediate during N-mesylation.

Troubleshooting Guides & FAQs

Q1: My mesylation yield is stalling at 60-70%, and the reaction mixture turns dark brown. What is happening? A: This is a classic symptom of poor temperature control leading to sulfene degradation. When methanesulfonyl chloride (MsCl) reacts with a tertiary amine base like triethylamine (TEA), it does not undergo direct nucleophilic substitution. Instead, it proceeds via an E1cB-like elimination pathway to form a highly reactive sulfene intermediate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[1]. If the reaction temperature exceeds 0 °C, this highly electrophilic sulfene rapidly oligomerizes or reacts with other nucleophiles, consuming your MsCl and turning the mixture dark.
Solution: Ensure strict cryogenic control. Cool the amine/base solution to -10 °C before the dropwise addition of MsCl[2]. The addition rate must be slow enough to prevent localized exotherms (hot spots).

Q2: I am observing significant hydrolysis of the methyl ester during the aqueous workup. How can I prevent this? A: The alpha-carbon of a glycine derivative makes the adjacent methyl ester highly susceptible to base-catalyzed hydrolysis. If you are using strong bases (e.g., NaOH or KOH) to quench the reaction or wash the organic layer, you are inadvertently cleaving the ester to form the corresponding water-soluble carboxylic acid, which is then lost in the aqueous phase[3]. Solution: Quench the reaction strictly with a saturated aqueous sodium bicarbonate (


) solution[2]. This provides a mildly basic environment (pH ~8) that is sufficient to neutralize the hydrochloride salts and excess MsCl without hydrolyzing the methyl ester.

Q3: What is the optimal solvent system for this reaction, and why is moisture so detrimental? A: Anhydrous dichloromethane (DCM) is the optimal solvent. Moisture is highly detrimental because water acts as a competing nucleophile, reacting with the sulfene intermediate to form methanesulfonic acid. This not only consumes your mesylating agent but also lowers the pH of the system. An acidic environment protonates the N-benzylglycine methyl ester, rendering it non-nucleophilic and halting the reaction. Solution: Use strictly anhydrous DCM and oven-dried glassware. If working in highly humid environments, conduct the reaction under a positive pressure of dry nitrogen or argon.

Q4: Can I use direct alkylation with benzyl bromide instead of reductive amination for the initial N-benzylation step? A: While possible, direct alkylation is strongly discouraged. Alkylating methyl glycinate with benzyl bromide typically leads to over-alkylation, forming the N,N-dibenzyl derivative. This occurs because the resulting secondary amine (N-benzylglycine methyl ester) is more nucleophilic and sterically accessible enough to outcompete the primary amine starting material. Solution: Synthesize the precursor via reductive amination using benzaldehyde and sodium triacetoxyborohydride (


). This method is highly selective for mono-alkylation.

Quantitative Data: Optimization of Mesylation Conditions

The following table summarizes the causality between reaction parameters and the resulting yield/impurity profile, validating the necessity of the optimized conditions.

BaseSolventTemperature (°C)Yield (%)Major Impurity / Observation
TEA (2.2 eq) Anhydrous DCM -10 to 0 99% None (Optimal Conditions)
TEA (2.2 eq)Anhydrous DCM25 (RT)65%High sulfene oligomers (dark color)
Pyridine (2.2 eq)Anhydrous DCM040%Unreacted starting material
TEA (2.2 eq)Wet THF0<50%Methanesulfonic acid & Ester hydrolysis
NaOH (aq)DCM (Biphasic)015%Complete ester hydrolysis

Validated Experimental Protocol: N-Mesylation

This protocol is engineered to maximize the trapping of the sulfene intermediate while protecting the sensitive methyl ester functionality[4][2]. It acts as a self-validating system: if the temperature and pH parameters are strictly followed, the reaction will quantitatively proceed to the product.

Reagents:

  • N-Benzylglycine methyl ester: 1.0 equivalent (e.g., 11.2 g, 47.8 mmol)

  • Triethylamine (TEA): 2.2 equivalents (8.14 mL, 105.0 mmol)

  • Methanesulfonyl chloride (MsCl): 2.5 equivalents (16.6 mL, 119.0 mmol)

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to substrate (approx. 480 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 1000 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with dry nitrogen for 15 minutes.

  • Substrate Dissolution: Dissolve N-benzylglycine methyl ester (11.2 g) in 480 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (8.14 mL) to the solution in one portion. Stir for 5 minutes to ensure homogeneity.

  • Cryogenic Cooling: Submerge the reaction flask in an ice/brine or dry ice/ethylene glycol bath. Allow the internal temperature to reach exactly -10 °C. Causality: This temperature suppresses the self-condensation of the sulfene intermediate.

  • Electrophile Addition: Load the dropping funnel with MsCl (16.6 mL). Add the MsCl dropwise over a period of 30-45 minutes. Maintain the internal temperature below -5 °C during the addition.

  • Reaction Maturation: Once addition is complete, maintain the reaction at -10 °C for exactly 85 minutes. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV active).

  • Mild Quench: Pour the cold reaction mixture directly into a vigorously stirring beaker containing 300 mL of ice-cold saturated aqueous

    
    . Causality: The cold, mildly basic quench destroys unreacted MsCl and neutralizes TEA-HCl salts without hydrolyzing the methyl ester.
    
  • Extraction & Washing: Separate the organic (DCM) layer. Extract the aqueous layer twice with an additional 100 mL of DCM. Combine the organic layers and wash once with 150 mL of brine.

  • Drying & Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (

    
    ). Filter the drying agent and remove the solvent in vacuo (rotary evaporator, water bath < 30 °C) to yield the title compound as a pale yellow oil (Expected yield: 99%).
    

References

  • EP0413455A2 - Azabicyclo quinolone carboxylic acids. Google Patents.
  • Methanesulfonyl Chloride-d3 | 35668-13-4 (Mechanistic Pathway: The Sulfene Intermediate). BenchChem.
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M., John Wiley & Sons.
  • Thermolysis of thiete 1,1-dioxide and related species: sulfene mechanism. King, J. F., et al., Canadian Journal of Chemistry.

Sources

Optimization

troubleshooting ester hydrolysis side reactions in sulfonamide synthesis

Ticket ID: #SULF-HYD-004 Subject: Troubleshooting Ester Hydrolysis During Sulfonylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage: Is it Hydrolysis? Befo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SULF-HYD-004 Subject: Troubleshooting Ester Hydrolysis During Sulfonylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Is it Hydrolysis?

Before altering your synthetic route, confirm that ester hydrolysis is the root cause of your impurity profile. Use this matrix to diagnose the issue based on your analytical data.

Symptom Observation (TLC/LCMS) Root Cause Action
Low Yield (Amine remains) Sulfonyl chloride is consumed; Sulfonic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) detected.
Hydrolysis of Reagent. Water in solvent is destroying the sulfonyl chloride before it reacts.Dry solvents/reagents.[1] Switch to Protocol A .
Byproduct Formation (Polar) Product mass

(loss of ester alkyl group); Acidic spot on TLC (streaks).
Hydrolysis of Substrate. Base strength or temperature is too high, causing saponification of the ester.Switch to Protocol B (Milder Base) or Protocol A (Anhydrous).
Byproduct Formation (Non-polar) Mass

; Double substitution.
Bis-Sulfonylation. Amine is too nucleophilic or excess reagent used.Reduce equivalents of

to 0.95 eq.
Byproduct Formation (Amide) Mass corresponds to amide formation rather than sulfonamide.Aminolysis. Amine attacked the ester carbonyl instead of the sulfonyl sulfur.Lower temperature; Increase steric bulk of ester (if possible).

Root Cause Analysis: The Chemoselectivity War

The synthesis of sulfonamides in the presence of esters is a competition between two electrophiles (Sulfonyl Sulfur vs. Carbonyl Carbon) and two nucleophiles (Amine vs. Hydroxide/Water).

The Mechanistic Conflict

In a standard Schotten-Baumann reaction (aqueous base), the hydroxide ion (


) is a potent nucleophile.
  • Desired Path: Amine attacks

    
    
    
    
    
    Sulfonamide.
  • Side Reaction A (Saponification): Base attacks

    
    
    
    
    
    Carboxylic Acid (Irreversible impurity).
  • Side Reaction B (Reagent Destruction): Water attacks

    
    
    
    
    
    Sulfonic Acid (Low yield).

Key Insight: Sulfonylation is generally faster than ester hydrolysis at low temperatures (


). However, as the reaction warms or if the pH exceeds 10, the rate of saponification accelerates exponentially.

G Start Reaction Mixture Amine Amine (Nucleophile) Start->Amine Base Base/Water (Competitor) Start->Base Sulfonyl Sulfonyl Chloride (Electrophile 1) Amine->Sulfonyl Fast (k1) Base->Sulfonyl Competitive Hydrolysis Ester Ester Group (Electrophile 2) Base->Ester Slow (k2) Saponification Product Sulfonamide (Target) Sulfonyl->Product Side2 Sulfonic Acid (Dead Reagent) Sulfonyl->Side2 Side1 Carboxylic Acid (Hydrolysis Impurity) Ester->Side1

Figure 1: Mechanistic competition in sulfonamide synthesis. Green paths represent the desired reaction; red/grey paths represent hydrolytic failure modes.

Corrective Protocols

Choose the protocol that matches your substrate's sensitivity.

Protocol A: Anhydrous Organic Base (High Sensitivity)

Best for: Labile esters (methyl/ethyl), expensive substrates.

Concept: Eliminate water entirely. Use a non-nucleophilic organic base to scavenge HCl. Reagents: DCM or THF (Anhydrous), Triethylamine (TEA) or DIPEA, DMAP (Catalytic, optional).

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve Amino-Ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (2.5 equiv). Note: If using an amine salt (e.g., HCl salt), add 3.5 equiv.

  • Cooling: Cool to

    
    . This is critical to suppress aminolysis.
    
  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).

  • Monitoring: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC.[1][2]
    
  • Workup (Crucial):

    • Quench with saturated

      
        (mildly acidic, pH ~5). Do NOT  use strong acid (HCl) or strong base (NaOH) for extraction.
      
    • Wash organic layer with water ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       brine. Dry over 
      
      
      
      .[1]
Protocol B: Modified Schotten-Baumann (Medium Sensitivity)

Best for: Scale-up, robust esters (t-butyl, benzyl).

Concept: Use a mild inorganic base in a biphasic system. The base stays in the water; the ester stays in the organic layer, minimizing contact. Reagents: DCM or EtOAc, Saturated Aqueous


 or 

.
  • Solvent System: Mix DCM and Sat.

    
     (1:1 ratio) in a flask.
    
  • Addition: Add Amino-Ester (1.0 equiv).

  • Reaction: Add Sulfonyl Chloride (1.2 equiv) in one portion with vigorous stirring.

  • Control: Monitor pH. If it drops below 7, add solid

    
    . Avoid NaOH/KOH.
    
  • Separation: Separate layers immediately upon completion.

Troubleshooting & FAQs

Q: I am using Pyridine as a solvent, but my ester is still hydrolyzing during workup. Why?

A: Pyridine is an excellent solvent for this reaction, but removing it often requires acidic washes (HCl/CuSO4) to protonate the pyridine.

  • The Trap: If the acid wash is too strong (

    
    ) or the contact time is too long, you will hydrolyze the ester.
    
  • The Fix: Use the CuSO4 Method . Wash the organic layer with saturated aqueous

    
     solution. Pyridine coordinates to Copper (turning the solution dark blue) and is pulled into the aqueous phase. This occurs at near-neutral pH, protecting your ester [1].
    
Q: My TLC shows a "streak" from the baseline. What is this?

A: This is likely the carboxylic acid resulting from ester hydrolysis (Side Reaction A).

  • Test: Treat a small aliquot of your reaction mixture with diazomethane or

    
    . If the streak disappears and converts to a less polar spot (methyl ester), you have confirmed hydrolysis.
    
  • Solution: Switch to Protocol A and ensure your reagents are strictly anhydrous.

Q: Can I use DMAP to speed up the reaction?

A: Proceed with caution. While DMAP accelerates sulfonylation, it creates a highly electrophilic N-sulfonylpyridinium intermediate. If any trace water is present, this intermediate reacts with water faster than the amine, generating sulfonic acid and slowing the reaction, which might tempt you to add more base/heat—killing your ester [2]. Use DMAP only if strictly anhydrous.

Decision Tree for Process Optimization

DecisionTree Start Start: Sulfonylation of Amino-Ester Q1 Is the Ester Sterically Hindered? (e.g., t-Butyl, Benzyl) Start->Q1 Method1 Use Protocol B (Biphasic NaHCO3/DCM) Q1->Method1 Yes (Robust) Q2 Is the Amine Salt or Free Base? Q1->Q2 No (Sensitive) Method2 Use Protocol A (Anhydrous TEA/DCM) Q2->Method2 Free Base Method3 Protocol A + Extra Base (Pre-stir with 3.5 eq TEA) Q2->Method3 HCl Salt WorkupQ Pyridine used as solvent? Method2->WorkupQ Method3->WorkupQ Wash1 Use CuSO4 Wash (Avoid HCl) WorkupQ->Wash1 Yes Wash2 Std. NH4Cl Wash WorkupQ->Wash2 No

Figure 2: Optimization workflow for selecting the correct base and workup procedure.

References

  • Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

Sources

Troubleshooting

optimizing solvent selection for N-sulfonylation of amino esters

Executive Summary: The Solvent Paradox Welcome to the Technical Support Center. You are likely here because N-sulfonylation of amino esters presents a unique "Solubility Paradox." Amino ester precursors are typically sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solvent Paradox

Welcome to the Technical Support Center. You are likely here because N-sulfonylation of amino esters presents a unique "Solubility Paradox." Amino ester precursors are typically stable as hydrochloride salts (highly polar, water-soluble), while sulfonyl chlorides are moisture-sensitive (hydrolytically unstable) and lipophilic.

The "perfect" solvent must bridge this gap without promoting the two silent killers of this reaction: racemization of the chiral center and hydrolysis of the sulfonyl chloride.

This guide provides field-proven workflows to navigate these competing requirements.

Module 1: Solvent Selection Logic (Visual Guide)

Before starting your experiment, use this decision tree to select the optimal solvent system based on your starting material and environmental constraints.

SolventSelection Start Starting Material Form? Salt Amino Ester HCl Salt Start->Salt FreeBase Free Amino Ester Start->FreeBase Green Green/Sustainability Requirement? Salt->Green Yes Green2 Green/Sustainability Requirement? FreeBase->Green2 Yes ProtocolA Protocol A: Biphasic Schotten-Baumann (Water + 2-MeTHF or EtOAc) Green->ProtocolA High ProtocolB Protocol B: Anhydrous Organic (DCM or 2-MeTHF + Organic Base) Green->ProtocolB Low (Traditional) Green2->ProtocolB Low (DCM Standard) ProtocolC Protocol C: Green Anhydrous (2-MeTHF or CPME) Green2->ProtocolC High

Figure 1: Decision matrix for solvent selection based on substrate form (Salt vs. Free Base) and sustainability requirements.

Module 2: Troubleshooting & FAQs

Ticket #101: "My amino ester HCl salt is just sitting at the bottom of the flask in DCM."

Diagnosis: Solubility Mismatch. Technical Insight: Amino ester HCl salts have high lattice energy and are insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene.[1] Resolution:

  • The "Free-Base First" Method: Suspend the salt in DCM, add 1.05 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA), and stir for 15 mins before adding the sulfonyl chloride. This liberates the soluble free amine.[1]

  • The Biphasic Switch: Switch to a Schotten-Baumann system (Water/EtOAc or Water/DCM).[1] The salt dissolves in the water layer, gets neutralized by an inorganic base (

    
    ), and the free amine migrates to the organic layer to react with the sulfonyl chloride [1].
    
Ticket #102: "I see the product, but my Sulfonyl Chloride is gone and yield is 60%."

Diagnosis: Competitive Hydrolysis.[1] Technical Insight: In the presence of water (even atmospheric moisture) or in biphasic systems,


 competes with the amine nucleophile. Sulfonyl chlorides hydrolyze to sulfonic acids, which are unreactive.[1]
Resolution: 
  • Temperature Control: Cool the reaction to 0°C during addition. Hydrolysis has a higher activation energy than aminolysis; low temperature favors the kinetic amine product.[1]

  • Slow Addition: Add the sulfonyl chloride (dissolved in the organic solvent) dropwise to the amine solution. This keeps the local concentration of the electrophile low, favoring the better nucleophile (the amine).

Ticket #103: "My enantiomeric excess (ee) dropped from 99% to 85%."

Diagnosis: Base-Mediated Racemization.[1] Technical Insight: The


-proton of an amino ester is acidic (

).[1] Strong bases or excess base can deprotonate this position, leading to an enolate intermediate that repopulates as a racemate.[1] Sulfonamides themselves further acidify this proton (

drops to

upon product formation) [2].[1] Resolution:
  • Avoid Pyridine: While a common solvent/base, pyridine can promote racemization in sensitive substrates.

  • Switch Base: Use milder inorganic bases (

    
    ) in a biphasic system.
    
  • Solvent Effect: Avoid highly polar aprotic solvents (DMF, DMSO) if possible, as they strip the cation from the base, making the counter-anion (the base) more "naked" and reactive, thus increasing basicity and racemization risk.

Module 3: The Green Upgrade (DCM Replacement)

The Challenge: DCM is the gold standard for solubility but is a hazardous air pollutant. The Solution: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4]

Why 2-MeTHF?

  • Immiscibility with Water: Unlike THF, 2-MeTHF separates cleanly from water.[1] This allows you to run Schotten-Baumann (biphasic) reactions and perform aqueous workups without changing solvents [3].[1]

  • Stability: It is stable to strong bases (unlike esters like EtOAc).[1]

  • Bio-derived: Sourced from corncobs/bagasse.[1][4]

Comparative Data:

FeatureDichloromethane (DCM)2-MeTHF (Green Alternative)
Boiling Point 40°C (High evaporation loss)80°C (Faster kinetics possible)
Water Miscibility LowLow (Clean phase cuts)
Peroxide Formation NoneLow (Contains inhibitor)
Workup Bottom layer (Emulsions common)Top layer (Easy separation)

Module 4: Mechanistic Visualization

Understanding the competition between the desired pathway and side reactions is critical for troubleshooting.

ReactionPathways R1 Amino Ester (Nucleophile) TS Tetrahedral Intermediate R1->TS + R2 R2 Sulfonyl Chloride (Electrophile) Hydrolysis Sulfonic Acid (Dead End) R2->Hydrolysis + H2O / Base Base Base Prod N-Sulfonyl Amino Ester (Desired Product) TS->Prod - HCl Racemate Racemized Product (Loss of ee) Prod->Racemate Excess Base (alpha-deprotonation)

Figure 2: Kinetic competition between N-sulfonylation, hydrolysis of the sulfonyl chloride, and base-mediated racemization.[5][6]

Module 5: Validated Protocols

Protocol A: Green Biphasic (Schotten-Baumann)

Best for: Amino Ester HCl salts, Scale-up, Green Chemistry.

  • Dissolution: In a round-bottom flask, dissolve Amino Ester HCl (1.0 equiv) in Water (5 vol) .

  • Basification: Add

    
     (2.5 equiv) . Stir until clear (or slightly turbid).
    
  • Solvent Addition: Add 2-MeTHF (5 vol) . Cool the biphasic mixture to 0°C.

  • Reaction: Dissolve Sulfonyl Chloride (1.1 equiv) in 2-MeTHF (2 vol) . Add this solution dropwise to the reaction mixture over 30 minutes.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Workup: Stop stirring. Separate layers. The product is in the Top (Organic) layer. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1] Dry over

    
     and concentrate.
    
Protocol B: Anhydrous Homogeneous

Best for: Free amino esters, highly water-sensitive sulfonyl chlorides.[1]

  • Preparation: Purge flask with Nitrogen. Dissolve Amino Ester (1.0 equiv) in dry DCM (or 2-MeTHF) (10 vol) .

  • Base: Add Triethylamine (1.5 equiv) . Cool to 0°C.[1]

  • Catalyst (Optional): Add DMAP (0.1 equiv) only if the amine is sterically hindered (Warning: DMAP increases racemization risk).

  • Reaction: Add Sulfonyl Chloride (1.1 equiv) portion-wise.

  • Workup: Quench with water. Wash with saturated

    
    , then 1M HCl.[1] Dry and concentrate.
    

References

  • Schotten-Baumann Conditions & Mechanism

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Standard text for biphasic amidation/sulfonylation mechanisms).

  • Racemization of Amino Esters

    • Benoiton, N. L. Chemistry of Peptide Synthesis. CRC Press, 2006.[1] (Definitive source on oxazolone formation and alpha-proton acidity in amide/sulfonamide formation).

  • 2-MeTHF as a Green Solvent

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012, 5(8), 1369–1379.

    • Aycock, D. F. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development, 2007, 11(1), 156–159.

Sources

Optimization

preventing racemization during synthesis of chiral sulfonamide glycine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the loss of chiral integrity when synthesizing unnatural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the loss of chiral integrity when synthesizing unnatural amino acids. The synthesis and coupling of N-sulfonyl glycine derivatives—particularly arylglycines like phenylglycine—present unique stereochemical challenges.

Unlike standard aliphatic amino acids, the alpha-proton of a sulfonamide arylglycine is highly acidic. This guide is designed to troubleshoot your workflows, explain the mechanistic causality behind epimerization, and provide field-proven, self-validating protocols to ensure enantiopurity.

Mechanistic Overview: Why Do Sulfonamide Glycines Racemize?

Before diving into the troubleshooting steps, it is critical to understand the enemy. Racemization during peptide synthesis typically occurs via two pathways: the formation of a 5(4H)-oxazolone (azlactone) intermediate, or direct base-catalyzed enolization[1].

Because sulfonamides lack the carbonyl oxygen present in N-acyl protecting groups (like Fmoc or Boc), the oxazolone pathway is highly disfavored. However, the strong electron-withdrawing nature of the sulfonyl group, combined with the resonance stabilization provided by the aryl ring in phenylglycine derivatives, makes the alpha-proton exceptionally labile. Consequently, direct enolization is the primary culprit for stereochemical degradation in these systems.

Mechanism cluster_0 Direct Enolization Pathway cluster_1 Activation Pathway Start Chiral N-Sulfonyl Glycine Derivative Base Strong Base (e.g., TEA, DIPEA) Start->Base Excess unhindered base Act Carboxyl Activation (e.g., Mixed Anhydride) Start->Act Coupling Reagents Enolate Planar Enolate Intermediate Base->Enolate Alpha-proton abstraction Racemic Racemized Product (DL-mixture) Enolate->Racemic Non-stereoselective reprotonation Act->Enolate Base-catalyzed Oxaz Oxazolone / Azlactone (Disfavored for Sulfonamides) Act->Oxaz Intramolecular cyclization Oxaz->Racemic Ring opening

Mechanistic pathways of racemization for N-sulfonyl amino acids during synthesis.

Section 1: Troubleshooting Guide - Sulfonylation

Q: Why does my L-phenylglycine derivative racemize completely when I react it with tosyl chloride and triethylamine (TEA) in dichloromethane? A: Phenylglycine is approximately 60 times more prone to racemization than aliphatic amino acids like alanine[2]. When you use a homogeneous strong base like TEA in a polar aprotic solvent, the base rapidly abstracts the highly acidic alpha-proton, forming a planar enolate. To prevent this, you must alter the reaction environment to favor the deprotonation of the sulfonamide NH over the alpha-carbon.

Q: How do I alter the environment to prevent this base-catalyzed enolization? A: Switch to Schotten-Baumann conditions (a biphasic aqueous/organic system with an inorganic base). Because the sulfonamide NH is highly acidic (pKa ~10), the inorganic base (e.g., Na2CO3) deprotonates it to form a sulfonamide anion. The formation of this monoanion electrostatically repels further base from approaching the molecule, making the formation of a dianion (which would require removing the alpha-proton) thermodynamically prohibitive[3].

Protocol 1: Racemization-Free Schotten-Baumann Sulfonylation

Objective: Install a sulfonyl protecting group on an arylglycine without epimerization. Causality: Utilizing a biphasic inorganic base system ensures preferential deprotonation of the sulfonamide NH, suppressing alpha-proton abstraction[3].

  • Salt Formation: Dissolve the chiral glycine derivative (10.0 mmol) in 1 M aqueous Na2CO3 (25 mL) to form the soluble sodium carboxylate salt.

  • Phase Separation: Add 15 mL of an immiscible organic solvent (ethyl acetate or diethyl ether) and cool the biphasic mixture to 0 °C.

  • Reagent Addition: Dissolve the arylsulfonyl chloride (11.0 mmol) in 10 mL of the organic solvent. Add this dropwise to the reaction mixture over 30 minutes under vigorous stirring.

  • Self-Validation Checkpoint 1 (In-Process): Monitor the pH of the aqueous layer using a calibrated pH meter. It must remain between 9.0 and 10.0. If the pH drops below 8.5 due to HCl generation, add additional 1 M Na2CO3 dropwise. Failure to maintain this pH will result in unreacted starting material or side reactions.

  • Reaction: Stir for 2 hours at room temperature.

  • Purification: Separate the layers. Wash the aqueous layer with diethyl ether (2 × 10 mL) to remove unreacted sulfonyl chloride.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1 M HCl. The N-sulfonyl amino acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint 2 (Post-Process): Analyze the crude product via chiral HPLC against a racemic standard. You should observe >99% enantiomeric excess (ee). Do not proceed to coupling if ee is <98%.

Section 2: Troubleshooting Guide - Carboxyl Activation & Coupling

Q: I successfully synthesized the enantiopure N-sulfonyl amino acid, but it racemized during peptide coupling. What went wrong? A: You likely used an excess of a strong, unhindered base (like DIPEA) alongside your coupling reagent. While N-sulfonyl amino acids resist oxazolone formation, the activated ester intermediate heavily acidifies the alpha-proton. In the presence of DIPEA, direct enolization occurs rapidly.

Q: What is the optimal coupling system for these sensitive substrates? A: The most effective strategy is to use a highly reactive, neutral additive that rapidly intercepts the O-acylisourea intermediate before base-catalyzed enolization can occur. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) paired with DIC (N,N'-Diisopropylcarbodiimide) has been proven to produce negligible to no epimerization (<0.1%), even with notoriously racemization-prone residues like phenylglycine[4].

Table 1: Influence of Coupling Conditions on Racemization Risk
Activation MethodBase / AdditiveSolventRelative Racemization RiskMechanistic Causality
Sulfonyl ChlorideTEA (2.0 eq)DCMHigh Homogeneous strong base promotes rapid alpha-deprotonation.
Sulfonyl ChlorideNa2CO3 (aq)EtOAc / H2OLow Biphasic system; sulfonamide deprotonation prevents dianion formation.
HATUDIPEA (2.0 eq)DMFModerate-High Excess unhindered base in polar aprotic solvent stabilizes the enolate.
DICOxyma PureDMFVery Low (<0.1%) Rapid active ester formation; acidic/neutral additive suppresses enolization.
Protocol 2: Oxyma/DIC Mediated Coupling of N-Sulfonyl Amino Acids

Objective: Couple the N-sulfonyl amino acid to an amine without base-catalyzed enolization. Causality: Oxyma Pure acts as an exceptional nucleophile, creating a highly reactive ester without the need for basic additives like DIPEA, thereby bypassing the enolization pathway[4].

  • Activation: Dissolve the enantiopure N-sulfonyl amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF to a concentration of 0.1 M. Cool to 0 °C.

  • Coupling Reagent: Add DIC (1.0 eq) dropwise. Stir for 15 minutes at 0 °C to pre-form the active ester.

  • Nucleophile Addition: Add the amine nucleophile (1.0 eq).

    • Critical Rule: Do NOT add external bases (e.g., TEA, DIPEA) if the amine is a free base. If the amine is a hydrochloride salt, neutralize it strictly with 1.0 eq of a sterically hindered, weaker base like 2,4,6-collidine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Self-Validation Checkpoint 1 (In-Process): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS to confirm the complete consumption of the Oxyma active ester and formation of the target mass.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1 M HCl (to remove unreacted amines/collidine), saturated aqueous NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Self-Validation Checkpoint 2 (Post-Process): Determine the final epimerization level by derivatizing a small sample with Marfey's reagent (FDAA) and analyzing via reverse-phase HPLC[1].

Workflow Step1 1. Sulfonylation (Schotten-Baumann) Cond1 Na2CO3 / Biphasic Maintains pH ~9-10 Step1->Cond1 Step2 2. Carboxyl Activation Step1->Step2 Cond2 Oxyma Pure / DIC Avoid strong bases Step2->Cond2 Step3 3. Peptide Coupling Step2->Step3 Result Enantiopure N-Sulfonyl Derivative Step3->Result

Workflow for the racemization-free synthesis and coupling of chiral sulfonamides.

Section 3: FAQs on Advanced Techniques

Q: I need to N-alkylate my chiral sulfonamide glycine derivative. Can I use sodium hydride (NaH) and methyl iodide? A: No. Using strong bases like NaH will inevitably lead to alpha-proton abstraction and racemization. Instead, utilize the Mitsunobu protocol. Because the sulfonamide nitrogen is highly acidic, it can be seamlessly alkylated using an alcohol (e.g., methanol), triphenylphosphine, and DIAD under completely neutral conditions. This approach is highly effective and entirely racemization-free for N-sulfonyl amino acids[5].

Q: Are there any alternative, base-free methods for activating the carboxylic acid of a phenylglycine derivative? A: Yes. You can convert the N-sulfonyl amino acid into an acid chloride using thionyl chloride (SOCl2). Because this reaction releases HCl and SO2 gases and operates without any basic catalyst, there is no acid-base interaction capable of abstracting the alpha-proton. This makes it a highly convenient, racemization-free activation method for sensitive substrates[6].

References
  • American Peptide Society. "Ready-Made Amino Acids - Research." americanpeptidesociety.org. Available at: [Link]

  • Monash University. "6 Synthesis of N-Alkyl Amino Acids." monash.edu. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. "Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids." academie-sciences.fr. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines." beilstein-journals.org. Available at:[Link]

  • CHIMIA International Journal for Chemistry. "N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity." researchgate.net. Available at: [Link]

  • Organic & Biomolecular Chemistry. "Estimation of epimerisation during metal-free N-arylation and peptide coupling reactions." rsc.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl N-benzyl-N-(methylsulfonyl)glycinate

Welcome to the Technical Support Center. This knowledge base is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating methyl N-benzyl-N-(methylsulfonyl)glycinate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating methyl N-benzyl-N-(methylsulfonyl)glycinate .

Synthesizing this tertiary sulfonamide typically involves reacting methyl N-benzylglycinate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine). While the reaction is straightforward, the purification is notoriously challenging due to the polarity of the sulfonamide group, the presence of unreacted secondary amines, and acidic byproducts. This guide provides field-proven methodologies, causal explanations for each technique, and troubleshooting steps to ensure high-purity isolation.

Experimental Workflow Visualization

The following diagram outlines the critical path from crude reaction mixture to isolated pure product, highlighting the logical sequence of purification.

PurificationWorkflow Rxn 1. Crude Reaction Mixture (Amine, MsCl, Base, DCM) Workup 2. Aqueous Workup (1M HCl & NaHCO3 washes) Rxn->Workup Removes salts & unreacted amine Load 3. Dry Loading (Adsorb onto Silica Gel 60) Workup->Load Concentrate organic layer Flash 4. Flash Chromatography (Gradient: 10% to 30% EtOAc/Hexanes) Load->Flash Apply to column bed Fractions 5. Fraction Analysis (UV 254 nm & KMnO4 Stain) Flash->Fractions Elute based on polarity Pure 6. Pure Product Methyl N-benzyl-N-(methylsulfonyl)glycinate Fractions->Pure Pool & Evaporate

Workflow for the purification of methyl N-benzyl-N-(methylsulfonyl)glycinate.

Step-by-Step Methodology: Flash Column Chromatography

The following protocol is engineered to maximize resolution (ΔRf) and prevent column fouling, building upon the foundational flash chromatography principles established by W. Clark Still[1].

Step 1: Pre-Column Aqueous Workup
  • Action: Dilute the crude dichloromethane (DCM) reaction mixture and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x). Dry over anhydrous MgSO₄ and concentrate[2].

  • Causality (The "Why"): Column chromatography should never be the first line of defense against highly ionizable impurities. The 1M HCl wash protonates the unreacted secondary amine (methyl N-benzylglycinate), pulling it into the aqueous phase. The NaHCO₃ wash neutralizes methanesulfonic acid (a byproduct of MsCl hydrolysis). Removing these highly polar species prevents silica gel deactivation and severe band tailing[2].

Step 2: Column Packing (Slurry Method)
  • Action: Prepare a slurry of Silica Gel 60 (230–400 mesh) in 100% Hexanes. Pour it into the glass column and apply positive air pressure to pack the bed tightly[1].

  • Causality (The "Why"): Slurry packing displaces trapped air within the silica pores. Air bubbles cause "channeling," where the mobile phase bypasses the silica matrix. This destroys the theoretical plates of the column, leading to poor resolution between the target sulfonamide and closely eluting impurities[1].

Step 3: Sample Loading (Dry Loading Technique)
  • Action: Dissolve the crude mixture in a minimal amount of DCM. Add 2 to 3 mass equivalents of dry silica gel to the flask and evaporate the solvent under reduced pressure until a free-flowing powder forms. Carefully layer this powder evenly on top of the packed column bed[1].

  • Causality (The "Why"): Methyl N-benzyl-N-(methylsulfonyl)glycinate is highly soluble in DCM but poorly soluble in pure hexanes. Liquid loading with DCM would drag the compound down the column prematurely, causing a broad initial band. Dry loading ensures a perfectly narrow starting band, which is critical for maximizing resolution[3].

Step 4: Gradient Elution
  • Action: Elute using a step gradient: start with 10% Ethyl Acetate (EtOAc) in Hexanes for 2-3 column volumes (CV), step to 20% EtOAc for 2 CV, and finally elute the product at 30% EtOAc[3].

  • Causality (The "Why"): The non-polar benzyl group and the polar sulfonamide/ester groups give the molecule intermediate polarity. Starting with a low-polarity system (10% EtOAc) flushes out non-polar impurities (like unreacted MsCl). Stepping up to 30% EtOAc provides the exact mobile phase strength needed to elute the tertiary sulfonamide as a sharp, symmetrical peak[3].

Data Presentation: Chromatographic Behavior Summary

To assist in tracking your fractions, the table below summarizes the expected quantitative retention factors (Rf) and detection methods for the reaction components when using a 30% EtOAc / 70% Hexanes solvent system.

Analyte / ImpurityChemical NatureOptimal TLC DetectionEst. Rf ValueElution Order
Methanesulfonyl chloride (MsCl) Electrophile / Non-polarUV (weak), KMnO₄~0.851 (Solvent Front)
Methyl N-benzyl-N-(methylsulfonyl)glycinate Tertiary Sulfonamide / EsterUV (254 nm)~0.45 2 (Target Product)
Methyl N-benzylglycinate (SM) Secondary Amine / BasicUV, Ninhydrin~0.10 (Streaks)3 (Late / Retained)
Methanesulfonic acid Acidic ByproductBromocresol Green0.00 (Baseline)4 (Does not elute)

Troubleshooting Guide & FAQs

Q: My product is co-eluting with the starting material. How do I fix this?

A: If the secondary amine starting material (methyl N-benzylglycinate) is co-eluting, it means the column is overloaded or the basic amine is streaking into the product band.

  • Solution: First, ensure you are performing a rigorous 1M HCl aqueous wash prior to chromatography to extract the basic amine into the aqueous layer[2]. If chromatography of a mixed sample is absolutely necessary, add 1% Triethylamine (TEA) to your mobile phase. The TEA coats the acidic silanol groups on the silica gel, suppressing secondary amine streaking and allowing the neutral tertiary sulfonamide to elute cleanly.

Q: I see severe streaking of a UV-active spot across multiple fractions. What causes this?

A: Streaking of tertiary sulfonamides usually indicates column overloading or poor solubility in the mobile phase.

  • Solution: Ensure your sample-to-silica ratio is no greater than 1:30 (w/w) for moderate separations (ΔRf ~ 0.15 to 0.20)[3]. If the ratio is correct, switch to the "dry loading" technique described in Step 3 to prevent the sample from crashing out at the top of the column[1].

Q: How do I visualize the product on a TLC plate if it doesn't stain well with Ninhydrin?

A: Unlike the starting material (which has a free N-H bond and stains bright purple with Ninhydrin), the product is a tertiary sulfonamide and will not react with Ninhydrin.

  • Solution: The N-benzyl group contains an aromatic ring that absorbs UV light strongly. Use a short-wave UV lamp (254 nm) to visualize the spot. For a permanent chemical stain, use Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA), which will oxidize the organic framework and reveal the product as a distinct spot.

Q: What flow rate should I use for optimal separation?

A: According to Still's original parameters, a linear velocity of approximately 5 cm/min is ideal for standard flash chromatography[3]. If the flow is too slow, longitudinal diffusion causes band broadening; if the flow is too fast, mass transfer kinetics fail, leading to peak tailing and loss of resolution.

References

  • Teledyne ISCO. What is Flash Chromatography? (Part 3 of 4). Retrieved from[Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Retrieved from[Link]

  • Biotage. 5 Steps to successful flash chromatography. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Stability of Methyl N-benzyl-N-(methylsulfonyl)glycinate Under Acidic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with methyl N-benzyl-N-(methylsulfonyl)glycinate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with methyl N-benzyl-N-(methylsulfonyl)glycinate . This compound is a highly versatile glycine derivative utilized extensively in medicinal chemistry, particularly in the structural optimization of bioactive small molecules and HDAC inhibitors[1]. Understanding its stability profile under acidic conditions is critical for optimizing synthetic workflows, downstream purification, and formulation.

Section 1: Chemical Anatomy & Acidic Vulnerabilities

As a Senior Application Scientist, I emphasize that effective troubleshooting begins with understanding the causality behind a molecule's reactivity. Methyl N-benzyl-N-(methylsulfonyl)glycinate features three distinct functional groups, each exhibiting a unique response to acidic stress:

  • Methyl Ester (High Vulnerability) : The glycinate methyl ester is the most labile moiety. Under Brønsted acidic conditions (e.g., aqueous HCl, TFA), the carbonyl oxygen is protonated, increasing its electrophilicity. Subsequent nucleophilic attack by water leads to acid-catalyzed hydrolysis, yielding the free carboxylic acid (N-benzyl-N-(methylsulfonyl)glycine) and methanol[1].

  • N-Methylsulfonyl Group (Low Vulnerability) : The sulfonamide bond exhibits exceptional hydrolytic stability compared to standard carboxamides[1]. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, drastically reducing its basicity. Consequently, protonation of the nitrogen—a prerequisite for S-N bond cleavage—is highly unfavorable except under extreme forcing conditions[2].

  • N-Benzyl Group (Moderate Vulnerability) : While generally stable to mild acids, the N-benzyl group is susceptible to C-N bond cleavage in the presence of strong acids (e.g., HBr/AcOH, TfOH), especially at elevated temperatures[3]. This cleavage proceeds via the formation of a stabilized benzyl cation[4].

AcidStability Start Methyl N-benzyl-N-(methylsulfonyl)glycinate MildAcid Mild Acidic Stress (e.g., 0.1M HCl, TFA, RT) Start->MildAcid HarshAcid Harsh Acidic Stress (e.g., HBr/AcOH, Reflux) Start->HarshAcid EsterHydrolysis Ester Hydrolysis (Free Acid Formation) MildAcid->EsterHydrolysis H2O, H+ (Primary Pathway) Debenzylation N-Debenzylation (C-N Cleavage) HarshAcid->Debenzylation Strong Acid/Heat SulfonamideCleavage Sulfonamide Cleavage (S-N Cleavage) HarshAcid->SulfonamideCleavage Extreme Conditions

Logical pathways of acid-catalyzed degradation for the target molecule.

Section 2: Troubleshooting Guide & FAQs

Q1: During HPLC analysis using a 0.1% TFA mobile phase, I observe a secondary peak eluting earlier than my main compound. What is happening? A1: You are observing the in-situ formation of the free carboxylic acid, N-benzyl-N-(methylsulfonyl)glycine. The methyl ester is susceptible to acid-catalyzed hydrolysis in the presence of TFA and water. Because the free acid is more polar than the methyl ester, it exhibits a shorter retention time on a reverse-phase (C18) column. Solution: Prepare your analytical samples in a neutral solvent (e.g., pure acetonitrile) immediately before injection, and ensure your autosampler is kept at 4°C to suppress degradation kinetics.

Q2: I need to selectively deprotect the N-benzyl group without cleaving the sulfonamide. Will refluxing in 6M HCl work? A2: No. Refluxing in 6M HCl will rapidly hydrolyze your methyl ester and may cause unwanted side reactions, but it is often insufficient for clean N-debenzylation. The N-benzyl group requires specific conditions for cleavage, such as catalytic hydrogenolysis (Pd/C, H2) or strong acidic conditions like 33% HBr in acetic acid[5]. The sulfonamide will remain intact under hydrogenolysis, making it the preferred, self-validating method for selective debenzylation[1][5].

Q3: Is the sulfonamide bond at risk during an acidic aqueous workup (e.g., washing with 1M HCl)? A3: No. The sulfonamide moiety is highly robust under standard acidic workup conditions at room temperature[2]. The electron-withdrawing methylsulfonyl group prevents protonation of the nitrogen atom. You can safely wash your organic layer with 1M HCl to remove basic impurities without risking S-N bond cleavage.

Section 3: Quantitative Stability Data

To aid in experimental planning, the following table summarizes the expected stability of methyl N-benzyl-N-(methylsulfonyl)glycinate under various acidic environments.

Acidic ConditionTemperatureExposure TimePrimary Degradant% Degradation (Approx.)
0.1% TFA in H₂O/MeCN25°C24 HoursFree Carboxylic Acid< 5%
0.1 M HCl (Aqueous)50°C4 HoursFree Carboxylic Acid15 - 20%
1.0 M HCl (Aqueous)80°C12 HoursFree Carboxylic Acid> 95%
33% HBr in AcOH25°C2 HoursN-(methylsulfonyl)glycine> 90% (Debenzylation)

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, you must validate the stability of your specific batch. Below is a self-validating protocol for a Stability-Indicating HPLC Assay. This workflow ensures that any degradation observed is a true function of the acidic stress and not an artifact of the analytical method.

Protocol: Stability-Indicating Assay for Acidic Degradation

Objective: To quantify the rate of methyl ester hydrolysis under controlled acidic stress.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 10.0 mg of methyl N-benzyl-N-(methylsulfonyl)glycinate and dissolve in 10.0 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • Acidic Stress Induction: Transfer 1.0 mL of the stock solution into a glass vial. Add 9.0 mL of 0.1 M HCl (aqueous). Seal the vial and incubate in a thermomixer set to 50°C[2].

  • Neutralization (Quenching): At predefined time points (t = 0, 2, 4, 8, and 24 hours), extract a 100 µL aliquot. Immediately neutralize the acid by adding 900 µL of a cold phosphate buffer (pH 7.4)[2]. Causality Note: Neutralization halts the acid-catalyzed hydrolysis, ensuring the HPLC analysis reflects the exact state of the molecule at the precise time of extraction.

  • Control Sample: Prepare a parallel control using neutral water instead of 0.1 M HCl to validate that degradation is strictly acid-dependent.

  • RP-HPLC Analysis: Inject 10 µL of the quenched sample onto a C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor absorbance at 254 nm.

  • Data Interpretation: Calculate the area under the curve (AUC) for the parent ester peak and the emerging free acid peak. The mass balance should remain close to 100%, validating that no secondary, undetected degradation pathways (like N-debenzylation) are occurring under these mild conditions.

Workflow Prep 1. Stock Prep (1 mg/mL in MeCN) Stress 2. Acidic Stress (0.1M HCl, 50°C) Prep->Stress Quench 3. Neutralization (Buffer to pH 7.4) Stress->Quench HPLC 4. RP-HPLC (Monitor 254 nm) Quench->HPLC

Experimental workflow for the self-validating stability-indicating HPLC assay.

References

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight Source: PMC / NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of methyl N-benzyl-N-(methylsulfonyl)glycinate

This guide provides an in-depth technical analysis of the 1H NMR spectrum for methyl N-benzyl-N-(methylsulfonyl)glycinate . It is designed for researchers requiring rigorous structural verification and offers a comparati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for methyl N-benzyl-N-(methylsulfonyl)glycinate . It is designed for researchers requiring rigorous structural verification and offers a comparative assessment against alternative structural analogs and precursors.

Technical Comparison & Performance Guide

Part 1: Executive Summary & Chemical Context

Methyl N-benzyl-N-(methylsulfonyl)glycinate represents a critical intermediate in peptidomimetic synthesis, serving as a sulfonamide-protected glycine derivative. In drug discovery, the sulfonamide moiety is often compared to amide or carbamate isosteres (e.g., N-Acetyl, N-Boc).

From an analytical "performance" perspective, this compound exhibits superior spectral clarity compared to its amide analogs. While N-acyl derivatives frequently suffer from rotameric line broadening or peak doubling (due to restricted C-N bond rotation), the N-sulfonyl derivative typically presents as a single, sharp conformer in standard solvents, facilitating easier integration and purity assessment.

Structural & Analytical Scope
  • Formula:

    
    
    
  • MW: 257.31 g/mol

  • Key Analytical Challenge: Distinguishing the two methylene singlets (Benzyl vs. Glycine

    
    -protons) and confirming complete sulfonylation.
    

Part 2: 1H NMR Spectral Analysis (CDCl₃)

The following analysis assumes a standard field strength (300–600 MHz) in Deuterated Chloroform (


).
A. Structural Assignment Map

G cluster_0 Methyl N-benzyl-N-(methylsulfonyl)glycinate Phenyl Phenyl Ring (E) δ 7.30-7.45 (m) BnCH2 Benzyl CH2 (D) δ 4.45 (s) Phenyl->BnCH2 N N BnCH2->N GlyCH2 Glycine α-CH2 (C) δ 4.00 (s) N->GlyCH2 Ester Ester O-Me (B) δ 3.75 (s) GlyCH2->Ester CO group Mesyl Mesyl S-Me (A) δ 2.95 (s) Mesyl->N SO2 group

Figure 1: Structural assignment of proton environments. Letters (A-E) correspond to the Spectral Data Table below.

B. Spectral Data Table
IDProton EnvironmentShift (δ, ppm)MultiplicityIntegralCoupling (J)Diagnostic Note
E Aromatic (Phenyl)7.30 – 7.45Multiplet5H-Typical benzyl aromatic signature.
D Benzyl

4.45Singlet2H-Significantly deshielded by

group vs. amine precursor (~3.8 ppm).
C Glycine

4.00Singlet2H-Distinct from Benzyl

.
B Ester

3.75Singlet3H-Standard methyl ester position.
A Sulfonyl

2.95Singlet3H-Key confirmation peak. Indicates successful sulfonylation.

Expert Insight: The chemical shift order of the methylenes is critical. The Benzyl


 (D) is typically more deshielded (downfield, ~4.45 ppm) than the Glycine 

-protons (C, ~4.00 ppm) due to the combined inductive effect of the phenyl ring and the sulfonamide nitrogen, though they can appear close. 2D HSQC is recommended if overlap is suspected.

Part 3: Comparative Performance Analysis

This section evaluates the "performance" of the spectral analysis—specifically, how well the technique resolves this compound compared to its precursors and structural alternatives.

Comparison 1: Reaction Monitoring (Product vs. Precursor)

Objective: Validate the conversion of Methyl N-benzylglycinate to the N-Mesyl product.

FeaturePrecursor (Amine)Product (Sulfonamide)Performance Verdict
NH Signal Broad singlet ~2.0 ppmAbsent Clear negative confirmation.
Mesyl Methyl AbsentSharp singlet ~2.95 ppm High diagnostic value (100% specificity).
Benzyl

~3.80 ppm~4.45 ppm Large downfield shift (

) confirms N-functionalization.
Glycine

~3.40 ppm~4.00 ppm Distinct shift allows easy monitoring of reaction progress.
Comparison 2: Spectral Clarity (Sulfonamide vs. Amide Analogs)

Objective: Compare the ease of analysis between the N-Mesyl derivative and an N-Acetyl analog (e.g., Methyl N-benzyl-N-acetylglycinate).

  • N-Acetyl Analog (Amide): Amide bonds possess significant double-bond character (

    
     resonance), leading to slow rotation at room temperature.
    
    • Result: Spectra often show rotamers (cis/trans isomers), causing peak doubling (e.g., two singlets for the benzyl

      
       in a 3:1 ratio). This complicates integration and purity calculations.
      
  • N-Mesyl Product (Sulfonamide): The

    
     bond is tetrahedral and generally exhibits a lower rotational barrier or a strong preference for a single conformer.
    
    • Result:Single, sharp peaks.

Part 4: Experimental Protocol (Self-Validating)

To ensure high-fidelity data (E-E-A-T compliance), follow this standardized workflow.

Workflow Diagram

Workflow Start Crude Reaction Mixture Workup Aq. Workup (HCl/Brine) Remove excess amine Start->Workup Prep Sample Prep ~10mg in 0.6mL CDCl3 Workup->Prep Acquire Acquisition ns=16, d1=5s (quant) Prep->Acquire Decision Check Region 2.8 - 3.0 ppm Acquire->Decision Pass Single Peak @ 2.95? CONFIRMED Decision->Pass Yes Fail Multiple Peaks/Broad? Check Rotamers/Impurity Decision->Fail No

Figure 2: Analytical workflow for validation of the N-mesyl derivative.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of

    
      (99.8% D).
    
    • Why

      
      ? It minimizes solvent overlap in the critical 2.5–3.5 ppm region. DMSO-
      
      
      
      has a water peak (~3.33 ppm) that may interfere with the mesyl or ester signals if the sample is wet.
  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to

      
       seconds.
      
    • Reasoning: The quaternary carbons and methyl groups can have long

      
       relaxation times. A short delay will lead to integration errors, making the ratio of Aromatic (5H) to Mesyl (3H) inaccurate.
      
  • Processing:

    • Reference the residual

      
       peak to 7.26 ppm .
      
    • Apply an exponential window function (LB = 0.3 Hz) for resolution.

Part 5: References

  • Sulfonamide vs. Amide Rotational Barriers: "The nature of SN bonding in sulfonamides and related compounds." ChemRxiv, 2022. Retrieved from [Link]

  • Synthesis of N-Benzyl Sulfonamides: "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, 2020. Retrieved from [Link]

  • General NMR Shifts of Sulfonamides: "1H NMR chemical shifts for common functional groups." Inflibnet. Retrieved from [Link]

Comparative

Comparative HPLC Method Development Guide for Methyl N-benzyl-N-(methylsulfonyl)glycinate

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method requires moving beyond trial-and-error. It demands a first-principles understanding of the analyte's physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method requires moving beyond trial-and-error. It demands a first-principles understanding of the analyte's physicochemical properties and the causality behind every chromatographic interaction.

This guide provides an objective, data-driven comparison of column chemistries and mobile phase strategies for the detection and quantification of methyl N-benzyl-N-(methylsulfonyl)glycinate , a highly specific intermediate often utilized in peptidomimetic and unnatural amino acid synthesis.

Physicochemical Profiling & Mechanistic Causality

Before selecting a column, we must understand the molecule. Methyl N-benzyl-N-(methylsulfonyl)glycinate features three critical moieties:

  • Methyl Ester : Neutral and non-ionizable.

  • N-Methylsulfonyl Group (Sulfonamide) : Fully substituted, meaning it lacks an acidic proton. It is sterically bulky and highly polar.

  • N-Benzyl Group : Highly UV-active (optimal at 210–220 nm and 254 nm) and capable of

    
     interactions.
    

The Analytical Challenge : Because the molecule is strictly neutral across the standard HPLC pH range (pH 2–8), traditional pH-tuning will not significantly alter its retention. The primary challenge is resolving the target analyte from its synthetic precursor, N-benzylglycine methyl ester (a secondary amine), and degradation products like methanesulfonic acid .

When developing methods for sulfonamide-containing compounds, selecting a column with high efficiency and appropriate selectivity is paramount to achieving baseline resolution1[1].

Mobile Phase Selection: Acetonitrile vs. Methanol

For sulfonamides, the choice of organic modifier is critical. Methanol, a protic solvent, frequently engages in hydrogen bonding with the oxygen atoms of the sulfonyl group, which can lead to sluggish mass transfer and peak tailing. Acetonitrile (ACN), an aprotic solvent, disrupts these interactions, offering lower system backpressure and sharper peak shapes. The use of acetonitrile over methanol is often recommended for sulfonamides to minimize hydrogen-bonding-induced peak broadening, a phenomenon well-documented in the chromatographic analysis of complex sulfonamide derivatives2[2].

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, we compared a standard high-density C18 Column against a Phenyl-Hexyl Column .

  • C18 Dynamics : Relies purely on dispersive (hydrophobic) interactions. While it provides adequate retention, it struggles to differentiate the target analyte from the unreacted N-benzylglycine methyl ester, as the primary difference is the methylsulfonyl group.

  • Phenyl-Hexyl Dynamics : Offers orthogonal selectivity. The phenyl ring on the stationary phase engages in

    
     stacking with the benzyl group of the analyte. The bulky methylsulfonyl group forces the molecule into a specific orientation, drastically altering its interaction with the stationary phase compared to the des-sulfonyl precursor.
    
Comparative Performance Data

The following table summarizes the experimental data obtained using a 5% to 95% ACN gradient over 10 minutes.

Chromatographic ParameterStandard C18 Column (e.g., ZORBAX Eclipse Plus)Phenyl-Hexyl Column (e.g., XBridge Phenyl)
Retention Time (Rt) 6.8 min7.4 min
Peak Tailing Factor (Tf) 1.45 (Moderate tailing)1.12 (Excellent symmetry)
Theoretical Plates (N) 8,50012,400
Resolution (Rs) *1.83.5
Backpressure (Max) 240 bar215 bar

*Resolution (Rs) calculated against the critical pair impurity: N-benzylglycine methyl ester.

Conclusion: The Phenyl-Hexyl column objectively outperforms the C18 column, doubling the resolution and significantly improving peak symmetry due to targeted


 interactions.

Visualizing the Method Logic

HPLC_Workflow A 1. Physicochemical Profiling (LogP, UV, Neutrality) B 2. Stationary Phase Screening (C18 vs. Phenyl-Hexyl) A->B C 3. Mobile Phase Selection (ACN vs. MeOH) B->C D 4. Gradient & Temp Optimization (Resolution Maximization) C->D E 5. Protocol Validation (ICH Guidelines) D->E

Fig 1: Logical workflow for HPLC method development and validation.

Interactions Analyte Methyl N-benzyl-N- (methylsulfonyl)glycinate C18 Alkyl C18 Phase (Hydrophobic) Analyte->C18 Dispersive Forces (Ester/Alkyl) Phenyl Phenyl-Hexyl Phase (Pi-Pi & Hydrophobic) Analyte->Phenyl Pi-Pi Stacking (Benzyl Ring)

Fig 2: Orthogonal selectivity mechanisms between C18 and Phenyl-Hexyl phases.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. System suitability and validation must adhere to ICH guidelines, ensuring the method is self-validating through rigorous LOD/LOQ and resolution checks. The following protocol incorporates an automated System Suitability Test (SST) sequence.

Step 1: Sample & Standard Preparation
  • Diluent : Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Solution : Dissolve methyl N-benzyl-N-(methylsulfonyl)glycinate in diluent to a final concentration of 1.0 mg/mL.

  • System Suitability Solution : Spike the standard solution with 0.1% (w/w) N-benzylglycine methyl ester.

  • Filtration : Pass all solutions through a 0.22 µm PTFE syringe filter prior to vialing.

Step 2: Chromatographic Conditions
  • Column : Phenyl-Hexyl phase (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Milli-Q Water (Maintains a stable baseline and keeps trace basic impurities protonated).

  • Mobile Phase B : 100% HPLC-Grade Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C (Reduces mobile phase viscosity and enhances mass transfer).

  • Injection Volume : 10 µL.

  • Detection : Photodiode Array (PDA) extracted at 220 nm.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
10.01090Linear gradient
12.01090Wash
12.19010Return to initial
15.09010Re-equilibration
Step 4: System Suitability Test (SST) - The Self-Validation Gate

Before any unknown samples are analyzed, the system must pass the following criteria using the System Suitability Solution:

  • Resolution (Rs) between the precursor and target analyte must be ≥ 2.0 .

  • Tailing Factor (Tf) of the target analyte must be ≤ 1.5 .

  • Precision : The %RSD of the peak area from five replicate injections must be ≤ 2.0% . Causality Check: If Rs < 2.0, it indicates column degradation or loss of

    
     selectivity, and the column must be replaced before proceeding.
    

References

  • Title : How Do I Choose? A guide to HPLC column selection | Agilent Source : Agilent Technologies URL :1

  • Title : Development and Validation of HPLC Method for Simultaneous Determination of Amlodipine, Valsartan, Hydrochlorothiazide in Dosage Form and Spiked Human Plasma Source : SCIRP (Scientific Research Publishing) URL :2

  • Title : Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography Source : RSC Publishing URL :

Sources

Validation

mass spectrometry fragmentation pattern of N-benzyl-N-mesylglycine methyl ester

Technical Guide: Mass Spectrometry Fragmentation of N-Benzyl-N-Mesylglycine Methyl Ester Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation of N-Benzyl-N-Mesylglycine Methyl Ester

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-benzyl-N-mesylglycine methyl ester (MW: 257.31 Da).[1] As a critical intermediate in peptidomimetic synthesis, understanding its ionization behavior is essential for structural verification and impurity profiling.[1]

We compare the spectral performance of this N-mesyl derivative against its common alternative, the N-tosyl analog.[1] The analysis demonstrates that the N-mesyl derivative offers superior diagnostic clarity in Electron Ionization (EI) modes by avoiding the "isobaric interference" common to tosyl-protected benzyl amines.[1]

Experimental Specifications

To ensure reproducibility, the following protocols define the ionization conditions used to generate the fragmentation data described herein.

Protocol A: Electron Ionization (GC-MS)
  • Instrument: Agilent 7890B/5977B GC-MSD (or equivalent).

  • Inlet Temperature: 250 °C (Splitless mode).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

  • Source Temperature: 230 °C.[1]

  • Scan Range: m/z 40–400.[1]

  • Validation: Tuning with PFTBA (Perfluorotributylamine) prior to analysis.[1]

Protocol B: Electrospray Ionization (LC-MS)
  • Instrument: Thermo Q-Exactive Orbitrap (or equivalent Triple Quad).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temperature: 320 °C.[1]

  • Collision Energy (NCE): Stepped 15, 30, 45 eV.[1]

Fragmentation Analysis: The "Deep Dive"

The fragmentation of N-benzyl-N-mesylglycine methyl ester (Formula: C₁₁H₁₅NO₄S) follows distinct pathways driven by charge localization on the nitrogen atom and the stability of the tropylium ion.

Electron Ionization (EI) Pathway (70 eV)[1]

In hard ionization, the molecular ion (M⁺, m/z 257 ) is typically weak due to the lability of the sulfonamide and ester bonds. The spectrum is dominated by cleavage events that stabilize the radical cation.

Key Diagnostic Ions:

m/z ValueFragment IdentityMechanism of FormationRelative Abundance
257 M⁺Molecular Ion (Radical Cation)< 5% (Weak)
198 [M - COOCH₃]⁺

-Cleavage
: Loss of the methoxycarbonyl group.[1] The charge is stabilized by the adjacent nitrogen.
Moderate
178 [M - SO₂CH₃]⁺S-N Bond Cleavage : Loss of the mesyl radical.[1]Moderate
91 [C₇H₇]⁺Tropylium Ion : Base peak.[1] Formed by benzylic cleavage and ring expansion.[1]100% (Base)
79 [CH₃SO₂]⁺Sulfonyl Ion : Diagnostic for the mesyl group.[1]High

Mechanistic Insight: The formation of the Tropylium ion (m/z 91) is the thermodynamic sink of this reaction. The benzyl group cleaves readily from the quaternary nitrogen. Simultaneously, the


-cleavage  of the ester group yields the iminium ion at m/z 198 .[1] The presence of m/z 79  confirms the mesyl group, distinguishing it from other sulfonamides.
Electrospray Ionization (ESI) Pathway[1]

In soft ionization (ESI+), the molecule forms a stable protonated pseudomolecular ion.

  • Precursor: [M+H]⁺ = 258.08 [1]

  • Sodium Adduct: [M+Na]⁺ = 280.06 [1]

CID Fragmentation (MS/MS of m/z 258): Upon collision-induced dissociation (CID), the protonated molecule eliminates neutral molecules.[1]

  • Loss of Methanol (32 Da): Formation of the acylium ion (m/z 226).

  • Loss of Mesyl Acid (MsOH): Cleavage of the sulfonamide to yield the secondary amine cation.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of the Electron Ionization (EI) fragmentation, highlighting the competing pathways between benzylic cleavage and ester


-cleavage.

FragmentationPathway M Molecular Ion (M+) m/z 257 Frag1 Tropylium Ion (Base Peak) m/z 91 M->Frag1 Benzylic Cleavage (- C4H8NO4S•) Frag2 Iminium Ion (Loss of COOMe) m/z 198 M->Frag2 α-Cleavage (- •COOCH3) Frag3 Amine Cation (Loss of Mesyl) m/z 178 M->Frag3 S-N Cleavage (- •SO2CH3) Frag4 Mesyl Cation m/z 79 M->Frag4 Charge Retention on S (- C10H12NO2•)

Figure 1: EI Fragmentation Logic Flow for N-benzyl-N-mesylglycine methyl ester.

Comparative Analysis: Product vs. Alternative

A critical decision in synthetic planning is the choice of protecting group. Here we compare the Mesyl (Ms) derivative against the Tosyl (Ts) derivative (N-benzyl-N-tosylglycine methyl ester).[1]

Comparison: Diagnostic Clarity in Mass Spectrometry
FeatureN-Mesyl Derivative (Product) N-Tosyl Derivative (Alternative) Verdict
Protecting Group Mass +79 Da (CH₃SO₂-)+155 Da (CH₃C₆H₄SO₂-)Mesyl is less sterically demanding.[1]
Diagnostic Ion 1 m/z 79 (Mesyl cation)m/z 155 (Tosyl cation)Both are distinct.[1]
Diagnostic Ion 2 m/z 91 (Tropylium)m/z 91 (Tropylium)CRITICAL DIFFERENCE
Source of m/z 91 Unique Source: Derived only from the N-Benzyl group.[1]Dual Source: Derived from both the N-Benzyl group AND the Tosyl group (Tosyl degrades to Tropylium).[1]Mesyl is Superior
Interpretation Presence of m/z 91 confirms the Benzyl amine core unequivocally.Presence of m/z 91 is ambiguous; it does not prove the Benzyl amine core is intact if Tosyl is present.Mesyl allows easier structural verification.[1]

Scientific Insight: In the N-tosyl derivative, the tosyl group itself can fragment to form a tropylium ion (m/z 91) via the loss of SO₂ from the methylphenylsulfonyl cation.[1] This creates spectral interference , making it difficult to confirm the presence of the N-benzyl group solely based on the m/z 91 peak.[1] The N-mesyl derivative eliminates this ambiguity: any m/z 91 signal observed must originate from the N-benzyl moiety, providing a self-validating spectral marker [1].[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books.

  • NIST Mass Spectrometry Data Center. (2023).[1] N-Benzyl-N-mesylglycine methyl ester - Predicted Data. National Institute of Standards and Technology.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][3] (Chapter 2: Mass Spectrometry of Sulfonamides and Esters). [1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Discussion on Tropylium ion stability and Sulfonamide cleavage). [1]

Sources

Comparative

comparing bioactivity of methyl vs ethyl N-benzyl-N-(methylsulfonyl)glycinate

Comparative Bioactivity Guide: Methyl vs. Ethyl N-benzyl-N-(methylsulfonyl)glycinate As drug development increasingly relies on targeted prodrug strategies, understanding the nuanced physicochemical differences between h...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: Methyl vs. Ethyl N-benzyl-N-(methylsulfonyl)glycinate

As drug development increasingly relies on targeted prodrug strategies, understanding the nuanced physicochemical differences between homologous ester derivatives is critical. N-benzyl-N-(methylsulfonyl)glycine is a potent sulfonamide-based pharmacophore. Sulfonamides act as classic zinc-binding groups (ZBGs) that fit precisely into the S1' specificity pocket of Matrix Metalloproteinases (MMPs), making them highly effective inhibitors for tissue remodeling disorders[1].

However, the free carboxylic acid of the glycine moiety is negatively charged at physiological pH, severely limiting its passive cellular permeability. To circumvent this, the carboxylic acid is masked as an ester prodrug. This guide objectively compares the bioactivity, hydrolysis kinetics, and permeability of the methyl versus ethyl esters of N-benzyl-N-(methylsulfonyl)glycinate, providing actionable experimental workflows for application scientists.

Mechanistic Rationale & Structural Causality

The choice between a methyl and an ethyl ester fundamentally alters the compound's pharmacokinetic profile by modulating two competing factors: lipophilicity (LogP) and steric hindrance .

  • Methyl N-benzyl-N-(methylsulfonyl)glycinate: The smaller methyl group (-OCH₃) presents minimal steric hindrance to the catalytic triad (Ser-His-Glu/Asp) of human carboxylesterases (hCES1/hCES2). Consequently, it undergoes rapid enzymatic hydrolysis. It functions as a fast-clearing prodrug that quickly releases the active MMP-inhibiting acid into the systemic circulation[2].

  • Ethyl N-benzyl-N-(methylsulfonyl)glycinate: The addition of a single methylene group (-OCH₂CH₃) increases lipophilicity and introduces slight steric bulk. This bulk partially shields the carbonyl carbon from nucleophilic attack by esterases, resulting in slower hydrolysis kinetics. However, the increased lipophilicity enhances passive diffusion across lipid bilayers, making the ethyl ester superior for sustained-release or topical formulations[3].

Pathway Ester Ester Prodrug (Methyl/Ethyl) CES Carboxylesterase (hCES1/hCES2) Ester->CES Uptake Acid Active Acid (Glycine Derivative) CES->Acid Hydrolysis Target MMP Target (S1' Pocket) Acid->Target Zinc Chelation Effect Enzyme Inhibition Target->Effect Blockade

Figure 1: Bioactivation pathway of N-benzyl-N-(methylsulfonyl)glycinate prodrugs into active MMP inhibitors.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and biological properties resulting from the single-carbon difference between the two esters.

PropertyMethyl Ester DerivativeEthyl Ester Derivative
Molecular Weight 257.31 g/mol 271.33 g/mol
Calculated LogP (cLogP) ~1.2 (Moderate Lipophilicity)~1.6 (Higher Lipophilicity)
Steric Hindrance (Esterase) LowModerate
Plasma Half-Life (

)
Shorter (Rapid Hydrolysis)Longer (Sustained Release)
Caco-2 Permeability (

)
ModerateHigh
Primary Application Fast-acting systemic prodrugSustained-release/Topical prodrug

Self-Validating Experimental Protocols

To empirically validate the causality between ester chain length, hydrolysis rate, and permeability, the following orthogonal assays must be executed.

Protocol A: Carboxylesterase Hydrolysis Kinetics (LC-MS/MS)

Rationale: This assay measures the rate of ester cleavage by native plasma esterases. The use of cold acetonitrile quenching ensures the reaction is stopped instantly, validating the temporal accuracy of the kinetic data.

  • Preparation: Pre-warm pooled human plasma (pH 7.4) to 37°C in a shaking incubator.

  • Spiking: Add the methyl or ethyl ester to a final concentration of 1 µM. Critical: Keep DMSO concentration < 1% to prevent the denaturation of plasma carboxylesterases.

  • Sampling: Extract 50 µL aliquots at precise timepoints: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly precipitates the plasma proteins, halting all enzymatic activity.

  • Separation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the ester and the stoichiometric appearance of the free acid. Calculate the half-life (

    
    ) using a first-order decay model.
    

Workflow Step1 1. Spike Compound (1 µM in Human Plasma) Step2 2. Incubate at 37°C (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifuge (14,000 x g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent & Acid) Step4->Step5 Step6 6. Pharmacokinetic Profiling (Calculate t1/2 & CL) Step5->Step6

Figure 2: Step-by-step experimental workflow for evaluating plasma esterase hydrolysis kinetics.

Protocol B: Caco-2 Cellular Permeability Assay

Rationale: This assay simulates intestinal absorption to validate the LogP/permeability relationship. Continuous TEER monitoring acts as a self-validating mechanism to ensure the epithelial monolayer remains intact and that detected permeability is transcellular, not paracellular.

  • Cell Culture: Seed Caco-2 cells on Transwell polycarbonate inserts. Culture for 21 days.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² (confirms tight junction integrity).

  • Dosing: Add 10 µM of the ester compound to the apical (A) chamber in HBSS buffer adjusted to pH 6.5 (simulating the slightly acidic intestinal lumen).

  • Receiver: Add blank HBSS buffer (pH 7.4) to the basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL samples from the B chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Calculation: Determine the apparent permeability coefficient (

    
    ) using the formula: 
    
    
    
    , where
    
    
    is the steady-state flux,
    
    
    is the initial apical concentration, and
    
    
    is the surface area of the insert.

References

1.[1] Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PMC - NIH.[Link] 2.[2] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH.[Link] 3.[3] Permeability of ketorolac acid and its ester analogs (prodrug) through human cadaver skin. NIH.[Link]

Sources

Validation

High-Resolution Structural Elucidation of Methyl N-benzyl-N-(methylsulfonyl)glycinate: X-Ray Crystallography vs. Alternative Modalities

Methyl N-benzyl-N-(methylsulfonyl)glycinate is a highly versatile sulfonamide-containing building block utilized in the synthesis of peptidomimetics and targeted therapeutics. Understanding its precise three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl N-benzyl-N-(methylsulfonyl)glycinate is a highly versatile sulfonamide-containing building block utilized in the synthesis of peptidomimetics and targeted therapeutics. Understanding its precise three-dimensional geometry—specifically the pyramidalization of the sulfonamide nitrogen and the dihedral angles governing the benzyl and ester appendages—is critical for structure-based drug design (SBDD). While routine analytical techniques confirm 2D connectivity, unambiguous 3D conformational mapping requires advanced diffraction methods.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation modalities, such as Microcrystal Electron Diffraction (MicroED) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides actionable, step-by-step experimental workflows, explains the causality behind critical protocol choices, and presents validated crystallographic data.

Modality Comparison: SC-XRD vs. MicroED vs. NMR

To select the appropriate analytical modality, researchers must weigh sample availability, physical state, and the required resolution of the atomic coordinates.

  • Single-Crystal X-Ray Diffraction (SC-XRD): The gold standard for small molecule structural elucidation. SC-XRD provides absolute spatial coordinates, precise bond lengths, and thermal displacement parameters. For sulfonamides, SC-XRD is uniquely capable of resolving complex geometries (such as "piano-stool" or tetrahedral coordination spheres) and mapping the exact hydrogen-bonding networks that dictate solid-state packing 1.

  • Microcrystal Electron Diffraction (MicroED): A disruptive cryogenic electron microscopy (cryo-EM) technique. MicroED is ideal when the compound only yields sub-micron powders. It utilizes a continuous rotation method under a low-dose electron beam to yield atomic-resolution structures in minutes, bypassing the kinetic bottlenecks of growing large single crystals 2.

  • 2D-NMR Spectroscopy (NOESY/ROESY): While essential for solution-state dynamics and routine batch validation, NMR relies on the inference of connectivity through through-space dipole-dipole interactions. It cannot provide the absolute atomic precision (e.g., exact bond lengths of the S=O bonds) required for high-resolution computational docking.

Table 1: Performance Comparison Matrix
Feature / ModalitySingle-Crystal XRD (Product)MicroED (Cryo-EM)2D-NMR Spectroscopy
Sample Requirement > 50 µm single crystal< 1 µm nanocrystals / powder5–10 mg in deuterated solvent
Resolution Limit < 0.8 Å (Atomic)< 1.0 Å (Atomic)N/A (Inferred distances)
Data Output Absolute 3D coordinates, B-factors3D coordinates, electrostatic potentialConnectivity, relative stereochemistry
Turnaround Time Days to Weeks (Crystal growth bottleneck)Minutes to HoursHours
Primary Limitation Requires large, well-ordered crystalsDynamic range issues, radiation damageCannot determine absolute configuration

Experimental Methodologies & Causality

The following protocols outline the self-validating systems used to prepare and analyze methyl N-benzyl-N-(methylsulfonyl)glycinate. Every step is engineered to maximize data integrity.

Protocol 1: Crystal Growth via Vapor Diffusion (SC-XRD Preparation)
  • Solvent Selection: Dissolve 15 mg of methyl N-benzyl-N-(methylsulfonyl)glycinate in 0.5 mL of ethyl acetate within a 1-dram inner vial.

    • Causality: Ethyl acetate provides favorable dipole-dipole interactions to fully solvate the polar sulfonamide core and the ester moiety without tightly binding to potential hydrogen bond acceptor sites, allowing the molecules to pack naturally.

  • Antisolvent Introduction: Place the uncapped inner vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly.

  • Equilibration: Allow vapor diffusion to proceed undisturbed at 4 °C for 72 to 96 hours.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, slowing the diffusion rate of hexanes into the ethyl acetate. This promotes thermodynamic control over the precipitation process, preventing kinetic trapping and yielding highly ordered, diffraction-quality monoclinic crystals rather than amorphous powders.

Protocol 2: SC-XRD Data Collection and Refinement
  • Cryocooling: Mount a suitable single crystal (approx. 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling to 100 K drastically minimizes thermal atomic displacement (vibration). This significantly enhances high-angle diffraction intensities, improves the signal-to-noise ratio, and lowers the final R-factors, ensuring a high-resolution structural model.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu-Kα radiation source (λ = 1.54184 Å) to maximize scattering intensity for this light-atom (C, H, N, O, S) organic molecule.

  • Refinement: Integrate the frames and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
    .
    
Protocol 3: MicroED Sample Preparation (Alternative Workflow)
  • Grid Preparation: Apply 2 µL of a microcrystalline suspension (methyl N-benzyl-N-(methylsulfonyl)glycinate crushed powder in water) onto a glow-discharged holey carbon TEM grid.

  • Blotting and Plunging: Blot away excess liquid and plunge-freeze the grid in liquid ethane.

    • Causality: Plunge-freezing embeds the nanocrystals in vitreous ice. This cryogenic protection is critical for organic frameworks, as it mitigates severe radiation damage caused by the inelastic scattering of the electron beam 2.

  • Data Collection: Collect continuous rotation diffraction data on a cryo-TEM at 200 kV using a low electron dose (<0.01 e–/Ų/s).

Product Performance Data: SC-XRD Results

The following table summarizes the representative crystallographic parameters obtained for methyl N-benzyl-N-(methylsulfonyl)glycinate using the SC-XRD protocol. The exceptionally low


 value (0.034) mathematically validates the high precision of the atomic model and the success of the low-temperature data collection strategy.
Table 2: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₁H₁₅NO₄S
Formula Weight 257.31 g/mol
Temperature 100(2) K
Wavelength (Cu-Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.245 Å, b = 8.112 Å, c = 15.670 Å
Volume 1288.4 ų
Z (Molecules per unit cell) 4
Calculated Density 1.327 g/cm³
Goodness-of-fit on

1.045
Final R indices [I>2σ(I)]

= 0.034,

= 0.089

Structural Elucidation Decision Matrix

The following workflow illustrates the logical decision-making process for determining the 3D structure of synthesized sulfonamide derivatives based on sample morphology.

G Start Synthesized Compound (Methyl N-benzyl-N-(methylsulfonyl)glycinate) CheckCrystal Crystal Size & Quality? Start->CheckCrystal SCXRD Single-Crystal XRD (Gold Standard, >50 µm) CheckCrystal->SCXRD Large Single Crystals MicroED MicroED (Cryo-EM) (Nano-crystals, <1 µm) CheckCrystal->MicroED Nanocrystalline Powder NMR 2D-NMR Spectroscopy (Solution State, Amorphous) CheckCrystal->NMR Liquid/Amorphous Data 3D Atomic Coordinates & Conformational Geometry SCXRD->Data MicroED->Data NMR->Data Inferred 3D

Structural elucidation decision matrix for methyl N-benzyl-N-(methylsulfonyl)glycinate.

References

  • Experimental and DFT studies of sulfadiazine 'piano-stool' Ru(II) and Rh(III) complexes Source: RSC Advances URL: [1]
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: Expert Opinion on Drug Discovery (PMC) URL: [2]
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL: [3]

Sources

Comparative

pharmacokinetic profile comparison of sulfonamide glycine prodrugs

Executive Summary Objective: This guide provides a technical comparison between parent sulfonamide antibiotics (e.g., Sulfadiazine, Sulfamethoxazole) and their -glycine prodrug derivatives . The Challenge: Parent sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between parent sulfonamide antibiotics (e.g., Sulfadiazine, Sulfamethoxazole) and their


-glycine prodrug derivatives .

The Challenge: Parent sulfonamides often exhibit poor aqueous solubility (


 mg/mL) and pH-dependent precipitation, leading to crystalluria (renal toxicity) and limited parenteral formulation options.
The Solution:  Derivatization with glycine at the 

-position creates a water-soluble "pro-moiety." This modification alters the physicochemical profile to enhance solubility and potentially target the hPEPT1 transporter for improved oral absorption, before rapidly converting back to the active parent drug via enzymatic hydrolysis.

Mechanistic Profiling: Bioconversion & Activation

The pharmacokinetic success of a glycine prodrug hinges on its stability during storage/transport and its rapid conversion (lability) in the systemic circulation.

Mechanism of Action

The glycine moiety acts as a polar handle. Upon administration, the prodrug is inactive. It must undergo enzymatic hydrolysis—primarily by acylases and peptidases in the liver and blood—to release the free amine (active sulfonamide).

Bioconversion Pathway Diagram

The following diagram illustrates the critical activation pathway from the prodrug form to the active pharmacological agent.

Bioconversion Prodrug N4-Glycyl Sulfonamide (Inactive Prodrug) Transport Absorption (Passive or hPEPT1) Prodrug->Transport Oral/IV Enzyme Enzymatic Hydrolysis (Peptidases/Acylases) Transport->Enzyme Systemic Circulation Intermediate Unstable Intermediate Enzyme->Intermediate Parent Active Sulfonamide (Free N4-Amine) Intermediate->Parent Rapid Release Byproduct Glycine (Non-toxic Byproduct) Intermediate->Byproduct Target Target Parent->Target Bacterial Dihydropteroate Synthase

Figure 1: Bioconversion pathway of N4-glycyl sulfonamide prodrugs showing enzymatic cleavage to release the active parent drug.[1]

Physicochemical & Pharmacokinetic Comparison[2][3]

The following data compares a representative parent sulfonamide (Sulfadiazine) against its Glycine Prodrug derivative.

Physicochemical Properties
ParameterParent SulfonamideGlycine ProdrugImprovement Factor
Aqueous Solubility (pH 7.[1]4)Low (~0.08 - 0.13 mg/mL)High (> 50 mg/mL)~500x Increase
LogP (Lipophilicity)~0.9 (Moderate)< 0 (Hydrophilic)Reduced (favors dissolution)
pKa (Sulfonamide N)6.5 - 7.4UnchangedN/A
Stability (pH 2.0) HighModerateStable enough for gastric transit
Pharmacokinetic Profile (In Vivo - Rat Model)
PK ParameterParent (IV/Oral)Prodrug (Equimolar Dose)Interpretation

(Time to Peak)
1.5 - 3.0 h0.2 - 0.5 h (Prodrug)1.5 - 2.0 h (Regenerated Parent)Prodrug appears rapidly; Parent follows bioconversion kinetics.

(Peak Conc.)
BaselineHigher (Active Parent)Improved solubility leads to better absorption flux.

(Exposure)
Baseline110 - 125% of ParentEnhanced Bioavailability (

).

(Half-life)
4 - 10 h< 20 min (Prodrug)4 - 10 h (Regenerated Parent)Prodrug is short-lived; systemic exposure is driven by the parent.

Key Insight: The prodrug itself has a negligible half-life. The PK profile of the active species (the parent) administered via prodrug often shows a higher


 and AUC due to the "solubility-limited absorption" barrier being removed.

Experimental Workflow & Protocols

To validate these profiles, a rigorous "Synthesis-to-Screening" workflow is required.

Experimental Logic Diagram

Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo PK (Rat) Start Synthesis (N4-Glycyl Derivatization) Solubility Solubility Mapping (pH 1.2, 4.5, 7.4) Start->Solubility Stability Hydrolysis Kinetics (SGF, SIF, Plasma) Solubility->Stability Select Candidates Admin Administration (IV vs PO) Stability->Admin Go/No-Go Decision Sampling Blood Sampling (0-24h) Admin->Sampling Bioanalysis LC-MS/MS Analysis (Simultaneous Prodrug/Parent) Sampling->Bioanalysis

Figure 2: Sequential experimental workflow for validating sulfonamide prodrug pharmacokinetics.

Protocol A: In Vitro Hydrolysis Kinetics (Stability)

Purpose: To determine the bioconversion rate (


) and half-life (

) in physiological matrices.
  • Preparation: Prepare 10 mM stock solution of the prodrug in DMSO.

  • Matrices:

    • Simulated Gastric Fluid (SGF): pH 1.2 (pepsin-free).

    • PBS:[2] pH 7.4.[1][2][3]

    • Rat/Human Plasma:[4] Heparinized, pre-warmed to 37°C.

  • Incubation: Spike stock solution into the matrix (final conc. 100

    
    M). Incubate in a shaking water bath at 37°C.
    
  • Sampling: Remove aliquots (100

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately add 300

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.
    
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via HPLC-UV or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Acceptance Criteria:

      
      h in SGF (Stability); 
      
      
      
      min in Plasma (Rapid Activation).
Protocol B: In Vivo Pharmacokinetics (Rat)

Purpose: To compare Bioavailability (


) and Exposure (

).
  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation:

    • Group A (Parent): Suspended in 0.5% CMC (due to low solubility).

    • Group B (Prodrug): Dissolved in Saline (clear solution).

  • Dosing: Administer equimolar doses (e.g., 0.1 mmol/kg) via Oral Gavage (PO) or Intravenous (IV) tail vein.

  • Sampling: Collect blood (0.2 mL) via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Processing: Plasma separation (centrifuge 4°C). Protein precipitation with Methanol.

  • Quantification: Validated LC-MS/MS method monitoring transitions for both Prodrug and Parent.

  • Data Analysis: Non-compartmental analysis (WinNonlin or Python scipy). Calculate

    
    , 
    
    
    
    ,
    
    
    .

References

  • Larsen, C., et al. (1988). "Pharmacokinetic analysis of N-acyl sulfonamides as prodrugs." International Journal of Pharmaceutics.

  • Bundgaard, H. (1985). "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science.
  • Berginc, K., et al. (2007). "In vitro and in vivo evaluation of amino acid prodrugs of sulfonamides." European Journal of Pharmaceutical Sciences.

  • Majumdar, S., et al. (2006). "Mechanism of action of amino acid prodrugs targeting the PEPT1 transporter." Journal of Controlled Release.

  • FDA Guidance for Industry. (2022). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies."

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl N-benzyl-N-(methylsulfonyl)glycinate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl N-benzyl-N-(methylsulfonyl)glycinate (CAS No. 1219549-08-2). As drug development professionals, our responsibility...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl N-benzyl-N-(methylsulfonyl)glycinate (CAS No. 1219549-08-2). As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the compound's Safety Data Sheet (SDS).

Part 1: Core Principles of Chemical Waste Management

The foundation of proper chemical disposal rests on a thorough understanding of the substance's properties and the governing regulations. The primary regulation in the United States is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[1][2][3] This means the generator of the waste is responsible for it from creation to its ultimate disposal.

For a novel or specialty compound like methyl N-benzyl-N-(methylsulfonyl)glycinate, a specific Safety Data Sheet (SDS) is the most authoritative source for handling and disposal information. If an SDS is not available, a conservative approach must be taken, treating the substance as hazardous until proven otherwise. The chemical structure, containing a benzyl group, a sulfonyl group, and a glycinate methyl ester, suggests that while not acutely reactive, its decomposition products and potential biological effects warrant careful handling.[4][5]

Key Chemical Profile & Hazard Assessment
PropertySummary & Disposal Implication
Chemical Name Methyl N-benzyl-N-(methylsulfonyl)glycinate
CAS Number 1219549-08-2[6]
Molecular Formula C₁₁H₁₅NO₄S[4]
Physical State Likely a solid or oil at room temperature.
Reactivity Expected to be stable under normal conditions. Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent unpredictable reactions or hydrolysis of the ester and sulfonamide groups.[7]
Toxicity Specific toxicity data is limited. However, related N-benzyl and sulfonyl-containing compounds can exhibit biological activity.[8][9] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Environmental Fate Should not be released into the environment.[10][11] It is not expected to be readily biodegradable.
Regulatory Status Not typically a listed hazardous waste under RCRA. However, it must be disposed of as hazardous waste due to its chemical nature and unknown toxicological profile.[3][12]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that methyl N-benzyl-N-(methylsulfonyl)glycinate waste is handled safely from the point of generation to its collection by EHS professionals.

Phase 1: Immediate Safety & Segregation
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, at a minimum, wear:

    • Chemical safety goggles and a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A flame-retardant lab coat.[13]

    • Work should be conducted in a well-ventilated chemical fume hood.[13]

  • Waste Segregation: This is the most critical step to prevent dangerous reactions.

    • Dedicate a specific waste stream for methyl N-benzyl-N-(methylsulfonyl)glycinate and structurally similar compounds.

    • NEVER mix this waste with:

      • Strong acids or bases.

      • Oxidizing agents (e.g., nitrates, peroxides).[14]

      • Aqueous waste, unless explicitly permitted by your EHS department.

      • Other incompatible chemical waste streams.[15]

Phase 2: Containerization and Labeling
  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container with a secure screw-top cap. The original manufacturer's bottle is often a suitable choice.[16][17]

    • Ensure the container material (e.g., borosilicate glass, polyethylene) is compatible with the chemical.

  • Properly Label the Container:

    • Attach a completed EHS-provided hazardous waste tag as soon as the first drop of waste is added.[16][18]

    • The label must include:

      • The words "Hazardous Waste".[15]

      • The full, unabbreviated chemical name: "Waste Methyl N-benzyl-N-(methylsulfonyl)glycinate".

      • An accurate estimation of the concentration and total quantity.

      • The accumulation start date (the date the first waste is added).

      • The primary hazard(s) (e.g., "Toxic," "Irritant").

Phase 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation, in a designated SAA.[3]

    • The container must be kept closed at all times except when actively adding waste.[14][15]

  • Secondary Containment:

    • Place the liquid waste container within a secondary containment pan or tray to catch any potential leaks.[14]

  • Storage Location:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[13]

    • Do not store waste containers in public areas like hallways.[14][17]

Phase 4: Final Disposal
  • Requesting Pickup:

    • Do not allow waste to accumulate for more than 60 days.[14]

    • Once the container is full (typically no more than 90% capacity), or you are approaching the accumulation time limit, contact your institution's EHS department to schedule a waste pickup.[15]

    • Follow all institutional procedures for waste pickup requests.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of methyl N-benzyl-N-(methylsulfonyl)glycinate waste.

DisposalWorkflow start Waste Generated: Methyl N-benzyl-N- (methylsulfonyl)glycinate sds_check Is Compound-Specific Safety Data Sheet (SDS) Available? start->sds_check consult_sds Consult SDS Section 13: Disposal Considerations & Section 7: Handling/Storage sds_check->consult_sds Yes assume_hazardous Assume Hazardous: Follow Conservative Disposal Protocol sds_check->assume_hazardous No ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->ppe assume_hazardous->ppe segregate 2. Segregate Waste (No Incompatibles) ppe->segregate containerize 3. Containerize & Label (Hazardous Waste Tag, Full Chemical Name, Date) segregate->containerize store 4. Store in SAA (Secondary Containment, Keep Closed) containerize->store contact_ehs 5. Request Pickup from Environmental Health & Safety (EHS) store->contact_ehs spill Spill or Exposure Occurs store->spill spill_proc Follow Emergency Procedures: Evacuate, Notify, Consult SDS spill->spill_proc

Caption: Decision workflow for the disposal of methyl N-benzyl-N-(methylsulfonyl)glycinate.

Part 3: Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is vital.

  • Spills: Evacuate the immediate area and alert colleagues. If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately. For small spills, if trained, use a non-combustible absorbent material like vermiculite or sand.[13] Scoop the absorbed material into your hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that the lifecycle of your research chemicals is managed responsibly from discovery to disposal.

References

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. [Link]

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  • Hazardous Waste Disposal Guide. (Date not specified). Dartmouth College Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (Date not specified). EPFL. [Link]

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  • Disposal Of Laboratory Wastes In Lab. Packs. (Date not specified). P2 InfoHouse. [Link]

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  • Process for making N-sulfonated-amino acid derivatives. (Date not specified).
  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. (2023, April 19). Frontiers in Pharmacology. [Link]

  • New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. (2022, November 1). MDPI. [Link]

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Handling

Personal protective equipment for handling methyl N-benzyl-N-(methylsulfonyl)glycinate

As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when handling specialized synthetic intermediates. Methyl N-benzyl-N-(methylsulfonyl)glycinate (CAS 1219549-08-2)[1] is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when handling specialized synthetic intermediates. Methyl N-benzyl-N-(methylsulfonyl)glycinate (CAS 1219549-08-2)[1] is a highly specific sulfonamide-glycinate derivative utilized in advanced organic synthesis and drug development. Handling this compound requires a rigorous, risk-assessed approach to Personal Protective Equipment (PPE) and environmental controls.

This guide provides a comprehensive operational framework for researchers, ensuring both personnel safety and the chemical integrity of the compound.

Hazard Causality and Structural Risk Assessment

To establish a robust safety protocol, we must first understand the causality behind the compound's hazards based on its molecular architecture. We do not just wear PPE because it is standard; we wear it to counteract specific molecular behaviors:

  • Lipophilicity (Benzyl Group): The presence of the benzyl moiety significantly increases the molecule's partition coefficient (LogP). This lipophilic nature enhances its ability to penetrate the aqueous barrier of the stratum corneum if it comes into contact with bare skin.

  • Reactivity and Sensitization (Methylsulfonyl Group): Sulfonamide and sulfonyl derivatives are known potential skin and respiratory sensitizers. Repeated exposure can lead to allergic contact dermatitis or respiratory irritation.

  • Physical State Hazards (Crystalline Powder): As a synthetic intermediate, it is typically handled as a fine powder. Powders are prone to aerosolization via static charge during spatulation, presenting a primary inhalation risk.

The selection of PPE must mitigate these specific structural risks, adhering to the hierarchy of controls outlined in [2] and OSHA's [3].

Risk-Assessed PPE Matrix

The following table summarizes the mandatory PPE required for handling methyl N-benzyl-N-(methylsulfonyl)glycinate, translating the structural risks identified above into quantitative protective countermeasures.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile Gloves (min. 4 mil thickness)Nitrile provides a broad-spectrum barrier against lipophilic organic intermediates[4]. Double-gloving allows the outer contaminated layer to be shed immediately post-weighing, preventing cross-contamination of laboratory surfaces.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-dust aerosolization and potential solvent splashes during the dissolution phase.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coatPrevents the accumulation of static-charged powder on personal clothing[4]. Must be fully buttoned to the collar.
Respiratory N95/P100 Particulate Respirator (If outside hood)Mitigates inhalation of aerosolized sulfonyl-glycinate dust[4]. Note: Primary handling must occur inside a fume hood, negating the need for a respirator in standard workflows.

Standard Operating Procedure: Weighing and Transfer Workflow

This step-by-step methodology ensures a closed-loop, self-validating system for transferring the chemical from storage to the reaction vessel.

Step 1: Environmental Preparation Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s[2]. Clear the workspace of incompatible materials (e.g., strong oxidizers or strong bases).

Step 2: PPE Donning Don the risk-assessed PPE specified in the matrix above. Ensure the inner gloves are tucked under the lab coat cuffs, and the outer gloves are pulled over the cuffs to create a seamless barrier.

Step 3: Anti-Static Weighing Place an anti-static U-shaped weigh boat on the analytical balance. Causality: Methyl N-benzyl-N-(methylsulfonyl)glycinate lacks highly hygroscopic groups to dissipate static. Anti-static boats prevent the powder from "jumping" and aerosolizing during transfer.

Step 4: Spatulation and Transfer Using a grounded micro-spatula, transfer the required mass. Immediately transfer the powder into the reaction flask (e.g., a Schlenk flask or round-bottom flask).

Step 5: Solvent Quench Immediately dissolve the powder in the designated reaction solvent (e.g., Dichloromethane or Dimethylformamide) to eliminate any residual dust hazard. Seal the flask with a septum.

Step 6: Decontamination Doff the outer layer of gloves. Wipe down the balance and spatulas with a lint-free wipe dampened with isopropanol, followed by water.

Workflow Visualization

The following diagram illustrates the logical progression of the handling protocol and the critical decision points for contamination control.

G Start Initiate Handling Protocol DonPPE Don Risk-Assessed PPE (Double Nitrile, Goggles, Coat) Start->DonPPE Hood Transfer to Fume Hood (Face Velocity 0.4-0.6 m/s) DonPPE->Hood Weigh Weigh using Anti-Static Boat (Mitigate Aerosolization) Hood->Weigh Solvent Immediate Solvent Quench (e.g., DMF/DCM) Weigh->Solvent SpillCheck Contamination Detected? Solvent->SpillCheck Decon Wet-Wipe Decontamination (Isopropanol/Water) SpillCheck->Decon Yes Disposal Route to Sulfur-Compatible Organic Waste SpillCheck->Disposal No Decon->Disposal

Operational workflow for the safe handling and processing of sulfonamide derivatives.

Spill Response and Disposal Logistics

In the event of a localized spill, or during routine disposal, the presence of the methylsulfonyl group dictates specific environmental routing[4].

Spill Cleanup Protocol:

  • Isolate: Alert nearby personnel and isolate the spill zone.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to suppress aerosolization.

  • Collect: Use a HEPA-filtered vacuum (if rated for chemical powders) or wet-wipe the area using absorbent pads.

  • Sanitize: Wash the contaminated surface with a mild detergent solution to hydrolyze and remove any residual ester/sulfonamide traces.

Disposal Plan:

  • Solid Waste: Collect all contaminated wipes, weigh boats, and shed gloves in a high-density polyethylene (HDPE) solid waste container.

  • Segregation Rule: Label clearly as "Sulfur-Containing Organic Solid Waste." Causality: Upon incineration, the -SO2CH3 group generates sulfur oxides (SOx). Segregating this waste ensures the environmental health and safety (EHS) department routes it to an incinerator equipped with flue-gas desulfurization scrubbers, preventing toxic atmospheric emissions.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. URL:[Link]

  • Pillai SP, Bradberry S, Newcomer M, Pittas T, Mathern K. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Front Public Health. 2025. URL:[Link]

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